Ido1-IN-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H17FN6O4 |
|---|---|
Molecular Weight |
364.33 g/mol |
IUPAC Name |
2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1 |
InChI Key |
OLPQNOYGDGMZSU-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
Origin of Product |
United States |
Foundational & Exploratory
Ido1-IN-2 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors in Cancer Cells
A Note on Nomenclature: Extensive research did not yield specific information on a compound designated "Ido1-IN-2." This guide, therefore, focuses on the well-characterized mechanisms of action of Indoleamine 2,3-dioxygenase 1 (IDO1) and its inhibitors in the context of cancer therapy, which is the presumed area of interest.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in cancer immunology, contributing significantly to tumor immune evasion.[1] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive tumor microenvironment.[2][3] This guide delineates the multifaceted mechanisms of IDO1 in cancer cells, including its canonical enzymatic function and its non-canonical signaling role. It further details the mode of action of IDO1 inhibitors, summarizes key quantitative data from preclinical and clinical studies, provides methodologies for essential experiments, and visualizes the complex biological pathways involved.
The Dual Role of IDO1 in Cancer Pathogenesis
IDO1's contribution to cancer progression is not limited to its enzymatic activity. It also possesses a non-enzymatic signaling function, making it a complex therapeutic target.[4][5]
Enzymatic Function: Tryptophan Depletion and Kynurenine Production
IDO1, a heme-containing enzyme, catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[6][7] This enzymatic activity fosters an immunosuppressive milieu through two primary mechanisms:
-
Tryptophan Starvation: The depletion of tryptophan in the tumor microenvironment triggers a stress-response pathway in effector T cells and Natural Killer (NK) cells, leading to their anergy and apoptosis.[8]
-
Kynurenine-Mediated Immunosuppression: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) in various immune cells.[8][9] This activation promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and the recruitment of myeloid-derived suppressor cells (MDSCs).[10]
Non-Enzymatic Signaling Function
Beyond its catalytic role, IDO1 can act as a signaling molecule.[4] This function is mediated through its Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[5] Upon phosphorylation, these motifs can recruit downstream signaling proteins, such as SHP-1 and SHP-2 phosphatases, initiating a signaling cascade that contributes to a sustained immunosuppressive phenotype.[11] This non-canonical pathway can prolong immunoregulatory effects in a feed-forward manner.[4]
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors are designed to counteract the immunosuppressive effects of IDO1, thereby restoring anti-tumor immunity. These small molecules can be broadly categorized based on their interaction with the IDO1 enzyme.[12] The primary mechanism involves blocking the catalytic activity of IDO1, which in turn:
-
Restores Tryptophan Levels: By inhibiting IDO1, the local concentration of tryptophan is restored, allowing for the normal proliferation and activation of effector T cells.
-
Reduces Kynurenine Production: Inhibition of IDO1 decreases the production of immunosuppressive kynurenine metabolites, thereby preventing the generation of Tregs and MDSCs.[13]
Some newer generation inhibitors are also being developed to target the non-enzymatic signaling function of IDO1.[11]
Quantitative Data on IDO1 Inhibitors
The following tables summarize key quantitative data for representative IDO1 inhibitors from various studies.
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Reference |
| Epacadostat (INCB024360) | IDO1 | 71.8 | - | [14] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 | IDO1-HEK293 | [14] |
| Navoximod (GDC-0919) | IDO1 | - | - | [15] |
| Indoximod | IDO pathway | Ki: 19 µM | - | [14] |
| IDO-IN-7 | IDO1 | 38 | - | [14] |
| Palmatine chloride | IDO1 | 3 µM | HEK293-hIDO1 | [14] |
Table 2: Clinical Trial Data for Epacadostat in Combination with Pembrolizumab
| Cancer Type | Phase | Treatment Arm | Objective Response Rate (ORR) | Reference |
| Advanced Melanoma | III | Epacadostat + Pembrolizumab | - (Trial did not meet primary endpoint) | [7][13] |
| Advanced Melanoma | I/II | Epacadostat + Pembrolizumab | - (Showed promising early results) | [7] |
Experimental Protocols
IDO1 Enzyme Activity Assay (Cell-Free)
This protocol is adapted from methodologies described for determining IDO1 enzyme activity in a cell-free system.[16][17]
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[16]
-
-
Enzyme and Substrate Addition:
-
Add purified recombinant IDO1 protein or cell extract to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[16]
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.[16]
-
-
Reaction Termination and Hydrolysis:
-
Quantification:
-
Centrifuge the mixture to pellet precipitated protein.
-
Measure the kynurenine concentration in the supernatant using HPLC or a spectrophotometer at 480 nm after reacting with p-DMAB.[16]
-
Cellular IDO1 Activity Assay
This protocol is based on a widely used cell-based assay for screening IDO1 inhibitors.[16]
-
Cell Seeding:
-
Induction of IDO1 Expression:
-
Stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.[16]
-
-
Inhibitor and Substrate Treatment:
-
Add the test inhibitor at various concentrations.
-
Add L-tryptophan to the cell culture medium.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant as described in the cell-free assay protocol.[16]
-
Visualizations of Signaling Pathways and Workflows
IDO1-Mediated Immune Suppression Pathway
Caption: IDO1 enzymatic activity depletes tryptophan and produces kynurenine.
Non-Enzymatic Signaling Function of IDO1
Caption: Non-enzymatic IDO1 signaling via ITIM phosphorylation.
Experimental Workflow for IDO1 Inhibitor Screening
Caption: Workflow for cell-based screening of IDO1 inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 10. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ido1-IN-2 in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This metabolic pathway is not only crucial for tryptophan degradation but also plays a significant role in immune regulation.[4] In numerous pathological conditions, particularly in oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[7][8] Consequently, the development of potent and selective IDO1 inhibitors has become a promising strategy in cancer immunotherapy.[9][10]
Ido1-IN-2 is a potent and selective inhibitor of the IDO1 enzyme. This technical guide provides an in-depth overview of the role of this compound in tryptophan metabolism, summarizing its inhibitory activity and placing it within the broader context of IDO1 function and therapeutic targeting. The guide details relevant experimental protocols for evaluating IDO1 inhibitors and visualizes the key metabolic and signaling pathways involved.
This compound: A Potent and Selective IDO1 Inhibitor
This compound (also referred to as compound 16) has demonstrated potent inhibitory activity against the IDO1 enzyme across multiple species. Its selectivity for IDO1 over other related enzymes, such as IDO2 and tryptophan 2,3-dioxygenase (TDO), is a key characteristic for a therapeutic candidate, minimizing off-target effects.
Quantitative Data for this compound
The following table summarizes the available in vitro inhibitory activity of this compound against IDO1.
| Parameter | Species | Value | Reference |
| IC50 | Human | 81 nM | [11] |
| IC50 | Mouse | 59 nM | [11] |
| IC50 | Rat | 28 nM | [11] |
The Tryptophan Metabolic Pathway and the Role of IDO1
The catabolism of tryptophan is a complex process with multiple branching pathways. The vast majority of extracellular tryptophan is metabolized through the kynurenine pathway, initiated by IDO1 or TDO.
Signaling Pathway of Tryptophan Metabolism
The following diagram illustrates the central role of IDO1 in the tryptophan metabolic pathway and the mechanism of its inhibition.
Caption: Tryptophan metabolism via the IDO1 pathway and its inhibition by this compound.
In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby facilitating tumor immune escape.[12] Furthermore, kynurenine and its downstream metabolites can activate the PI3K-Akt signaling pathway in neoplastic cells, promoting their proliferation and inhibiting apoptosis.[8]
Experimental Protocols for Evaluating IDO1 Inhibitors
A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and efficacy of IDO1 inhibitors like this compound.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: Recombinant IDO1 is incubated with the substrate L-tryptophan in the presence of a reducing system. The product, N-formylkynurenine, is then converted to kynurenine, which can be quantified by spectrophotometry or HPLC.
Typical Protocol:
-
Add recombinant human IDO1 enzyme to a reaction buffer containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.[13]
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction with trichloroacetic acid.
-
Incubate at an elevated temperature (e.g., 65°C) to facilitate the conversion of N-formylkynurenine to kynurenine.[13]
-
Centrifuge to pellet precipitated protein.
-
Measure the kynurenine concentration in the supernatant using a spectrophotometer at 321 nm or by HPLC.[10]
Cellular IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.
Principle: A human cancer cell line that expresses IDO1 (e.g., HeLa or SKOV-3) is stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[14] The cells are then treated with the test inhibitor, and the amount of kynurenine secreted into the culture medium is measured.
Typical Protocol (using SKOV-3 cells):
-
Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.[14]
-
Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) and incubate for 24 hours.[14]
-
Add serial dilutions of the test inhibitor.
-
Incubate for an appropriate time (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant, often using a colorimetric method involving Ehrlich's reagent or by LC-MS/MS.[14]
Experimental Workflow for IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of IDO1 inhibitors.
Caption: A generalized experimental workflow for the discovery and validation of IDO1 inhibitors.
In Vivo Pharmacodynamic and Efficacy Studies
These studies are crucial for determining the in vivo activity of an IDO1 inhibitor.
Pharmacodynamic (PD) Assay:
-
Objective: To measure the extent of target engagement in vivo.
-
Method: Mice bearing IDO1-expressing tumors (e.g., CT26 colon carcinoma) are treated with the inhibitor.[15] Plasma, tumor, and liver tissues are collected at various time points to measure the levels of tryptophan and kynurenine. A significant reduction in the kynurenine-to-tryptophan ratio indicates effective IDO1 inhibition.[16]
Efficacy Studies in Syngeneic Tumor Models:
-
Objective: To assess the anti-tumor efficacy of the inhibitor, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).[17][18]
-
Method: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., GL261 glioma or B16 melanoma).[15][18] Once tumors are established, mice are treated with the IDO1 inhibitor, a checkpoint inhibitor, or the combination. Tumor growth is monitored over time, and survival is assessed. Immune cell populations within the tumor microenvironment are often analyzed by flow cytometry to understand the mechanism of action.
Downstream Signaling Pathways Modulated by IDO1 Inhibition
Inhibition of IDO1 by compounds like this compound is expected to reverse the immunosuppressive effects mediated by tryptophan depletion and kynurenine accumulation.
Logical Relationship of IDO1 Inhibition and Immune Activation
The following diagram illustrates the logical cascade of events following IDO1 inhibition in the tumor microenvironment.
Caption: The signaling cascade initiated by the inhibition of IDO1.
Tryptophan depletion activates the GCN2 kinase pathway, which can lead to T-cell cycle arrest.[12] By restoring tryptophan levels, IDO1 inhibitors can alleviate this stress response and promote T-cell proliferation.[12] Concurrently, the reduction in kynurenine levels diminishes the activation of Tregs and may also impact other immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[5]
Conclusion
This compound is a potent and selective inhibitor of IDO1, a key enzyme in tryptophan metabolism with significant implications for immune regulation, particularly in cancer. While specific in vivo and detailed mechanistic data for this compound are not extensively available in the public domain, its in vitro potency suggests it is a valuable tool for studying the biological consequences of IDO1 inhibition. The experimental protocols and signaling pathways described in this guide provide a comprehensive framework for the evaluation of this compound and other IDO1 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of targeting the IDO1 pathway with selective inhibitors like this compound, both as a monotherapy and in combination with other immunomodulatory agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 5. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]
The Technical Landscape of Ido1-IN-2: A Deep Dive into Kynurenine Pathway Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ido1-IN-2, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, a pathway frequently exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a significant compound of interest in the field of cancer immunotherapy. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, offering a comprehensive resource for researchers in drug discovery and development.
The Kynurenine Pathway and the Role of IDO1 in Immune Evasion
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] The first and rate-limiting step in this pathway is catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which converts L-tryptophan to N-formylkynurenine.[1][2] This initial product is then rapidly converted to kynurenine.
In the context of cancer, the overexpression of IDO1 within the tumor microenvironment leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The accelerated catabolism of tryptophan by IDO1 depletes this essential amino acid in the local environment. T-cells, which are crucial for anti-tumor immunity, are highly sensitive to tryptophan levels. A lack of tryptophan arrests T-cell proliferation and induces a state of anergy (unresponsiveness).
-
Accumulation of Kynurenine and its Metabolites: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation and activation of regulatory T-cells (Tregs), which further suppress the activity of effector T-cells.
This dual mechanism of tryptophan starvation and production of immunosuppressive metabolites allows cancer cells to evade immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to reverse this immune tolerance and enhance the efficacy of cancer immunotherapies.[2]
This compound: A Potent and Selective IDO1 Inhibitor
This compound (also referred to as compound 16 in its primary publication) is a novel, potent, and selective inhibitor of IDO1.[2][3] It was discovered through structure-based drug design, featuring a unique amino-cyclobutarene motif that binds to the heme group in the active site of the IDO1 enzyme.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its in vitro potency, metabolic stability, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound [3]
| Target | Species | IC50 (nM) |
| IDO1 | Human | 81 |
| IDO1 | Mouse | 59 |
| IDO1 | Rat | 28 |
Table 2: In Vitro Metabolic Stability of this compound
| Species | Liver Microsomal Clint (μL/min/mg) | Hepatocyte Clint (μL/min/10^6 cells) |
| Human | 2.9 | < 1.0 |
| Rat | 13 | 1.8 |
| Dog | 11 | < 1.0 |
| Monkey | 10 | 1.8 |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |
| Rat | 2 | IV | 7.9 | 1.3 | 2.2 | N/A |
| 10 | PO | N/A | N/A | 2.5 | 99 | |
| Dog | 1 | IV | 3.3 | 1.0 | 4.0 | N/A |
| 5 | PO | N/A | N/A | 3.9 | 98 |
CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life; F: Bioavailability; IV: Intravenous; PO: Oral; N/A: Not Applicable.
Note: Ki value and in vivo efficacy data for this compound are not reported in the primary publication.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Recombinant Human IDO1 Enzymatic Assay
This protocol describes the biochemical assay used to determine the in vitro potency of this compound against purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 10 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.
-
Add 2 μL of the test compound (this compound) in DMSO to the wells of a 96-well plate. For the control, add 2 μL of DMSO.
-
Add 78 μL of the assay buffer containing 20 nM recombinant human IDO1 enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 μL of 500 μM L-Tryptophan in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Stop the reaction by adding 100 μL of 6% (w/v) trichloroacetic acid (TCA).
-
Incubate the plate at 65 °C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of kynurenine at 321 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Assay
This protocol describes the cell-based assay used to determine the cellular potency of this compound.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate the cells at 37 °C in a 5% CO2 incubator overnight.
-
The next day, treat the cells with 100 ng/mL of human IFN-γ to induce IDO1 expression.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Incubate the cells for 24 hours.
-
Add L-Tryptophan to a final concentration of 100 μM.
-
Incubate the cells for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of 6% (w/v) TCA to the supernatant to precipitate proteins.
-
Incubate at 65 °C for 15 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of kynurenine at 321 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Kynurenine Pathway and the inhibitory action of this compound.
Caption: Mechanism of IDO1 inhibition by a heme-binding inhibitor.
Caption: Experimental workflow for the IDO1 biochemical assay.
Conclusion
This compound is a potent and selective inhibitor of IDO1 with a promising preclinical profile, including excellent potency, selectivity, and pharmacokinetic properties.[2] Its mechanism of action, centered on the suppression of the kynurenine pathway, holds significant potential for reversing tumor-induced immune suppression. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel IDO1 inhibitors. Future in vivo efficacy studies will be crucial in determining the therapeutic potential of this compound in various cancer models.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ido1-IN-2 target engagement in dendritic cells
An In-Depth Technical Guide to IDO1 Target Engagement in Dendritic Cells
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses.[1][2][3] It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][3] In the tumor microenvironment (TME), IDO1 is often highly expressed in antigen-presenting cells, such as dendritic cells (DCs), as well as in tumor cells themselves.[4][5]
This heightened IDO1 activity leads to two key immunosuppressive outcomes:
-
Tryptophan Depletion: The local depletion of Trp activates the GCN2 stress-response kinase in T cells, leading to cell cycle arrest and anergy.[1][6][7]
-
Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses effector T cells and promotes the development of regulatory T cells (Tregs).[2]
Given its significant role in enabling tumor immune evasion, IDO1 has emerged as a high-priority target for cancer immunotherapy.[2][5] This guide provides a technical overview of the mechanisms of IDO1 in dendritic cells and details the core methodologies for assessing the target engagement of IDO1 inhibitors, using the well-characterized inhibitor Epacadostat as a primary example, as specific data for a compound designated "Ido1-IN-2" is not available in the reviewed literature.
Dual Functions of IDO1 in Dendritic Cells
In dendritic cells, IDO1 possesses both enzymatic and non-enzymatic functions that contribute to an immunoregulatory phenotype.
-
Catalytic Function: Primarily induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), the enzymatic activity of IDO1 converts tryptophan to kynurenine, leading to the immunosuppressive effects described above.[1][7][8]
-
Signaling Function: Independent of its catalytic activity, IDO1 can act as a signaling molecule.[6][9] In plasmacytoid DCs (pDCs), transforming growth factor-beta (TGF-β) can trigger the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein.[9][10] This initiates a signaling cascade involving SHP phosphatases and the non-canonical NF-κB pathway, establishing a positive feedback loop that sustains a long-term tolerogenic state in the DC.[1][9]
Assessing IDO1 Target Engagement
Confirming that a therapeutic agent binds to its intended target and elicits the desired biological response in a cellular context is a critical step in drug development.[11] For IDO1 inhibitors, target engagement is primarily assessed by measuring the direct downstream consequences of enzymatic inhibition.
Quantitative Data on IDO1 Inhibition
The primary pharmacodynamic readout for IDO1 inhibitors is the reduction of kynurenine.[12] The potency of these inhibitors is typically determined in cellular assays where IDO1 expression has been induced.
Table 1: Effect of IDO1 Inhibition on Kynurenine Levels
| Compound | Model System | Treatment Condition | Outcome | Reference |
|---|---|---|---|---|
| Epacadostat | CT26 Mouse Tumors | In vivo | 24% decrease in Kyn/Trp ratio | [13] |
| Epacadostat | Mouse Plasma | In vivo | 57% decrease in Kyn/Trp ratio | [13] |
| 1-MT (IDOi) | AGS¹⁸·²-shIDO1 Cells | 48 hours | Kyn reduced from 16.46 µM to 3.23 µM |[14] |
Table 2: In Vitro Potency of IDO1 Inhibitors
| Compound | Assay System | Readout | IC₅₀ / Effect | Reference |
|---|---|---|---|---|
| Epacadostat | SKOV-3 Cell Kynurenine Assay | Kynurenine Production | Complete Inhibition (IC₅₀ ~70 nM) | [8] |
| BMS-986205 | SKOV-3 Cell Kynurenine Assay | Kynurenine Production | ~80% Max Inhibition | [8] |
| Epacadostat | DC-T Cell Co-culture | T Cell Activation Rescue | Nanomolar Potency | [8] |
| BMS-986205 | DC-T Cell Co-culture | T Cell Activation Rescue | Nanomolar Potency |[8] |
Experimental Protocols
The following protocols describe robust, cell-based functional assays for screening and characterizing IDO1 inhibitors in a physiologically relevant context.[8][15] While the original protocol uses the SKOV-3 cell line, it is directly adaptable for monocyte-derived or bone marrow-derived dendritic cells.
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay directly measures the product of IDO1's enzymatic activity, kynurenine, secreted into the cell culture medium.
Objective: To quantify the dose-dependent inhibition of IDO1 activity by a test compound.
Materials:
-
Human monocyte-derived dendritic cells (Mo-DCs).
-
Complete RPMI-1640 medium.
-
Recombinant human IFN-γ.
-
Test compound (e.g., this compound, Epacadostat).
-
96-well cell culture plates.
-
Kynurenine standard.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Plate reader (490 nm absorbance).
Methodology:
-
Cell Seeding: Plate Mo-DCs at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL final concentration) to all wells except the negative control wells.
-
Compound Treatment: Add serial dilutions of the test compound to the IFN-γ treated wells. Include a "vehicle only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 100 µL of supernatant from each well.
-
Kynurenine Detection:
-
Add 50 µL of 30% TCA to 100 µL of supernatant to precipitate proteins. Centrifuge at 800 g for 10 minutes.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and plot the dose-response curve to determine the IC₅₀ value of the test compound.
Protocol 2: DC-T Cell Co-Culture Assay
This assay assesses the functional consequence of IDO1 inhibition: the restoration of T cell activation/proliferation that was suppressed by IDO1-expressing DCs.
Objective: To measure the ability of a test compound to rescue T cell function from IDO1-mediated suppression.
Materials:
-
IDO1-expressing Mo-DCs (prepared as in Protocol 1).
-
Jurkat T cells (or primary human T cells).
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
Cell proliferation dye (e.g., CFSE) or cell viability reagent (e.g., CellTiter-Glo®).
Methodology:
-
Prepare DCs: Seed and treat Mo-DCs with IFN-γ and the test compound as described in Protocol 1 (Steps 1-4).
-
Prepare T Cells: Label Jurkat or primary T cells with CFSE dye according to the manufacturer's protocol (if measuring proliferation).
-
Co-Culture: After the 48-72 hour incubation, wash the DC plate to remove excess kynurenine and compound. Add the prepared T cells to the wells containing the DCs at a ratio of 10:1 (T:DC).
-
Activate T Cells: Add T cell activation stimuli to the co-culture.
-
Incubation: Incubate the co-culture for an additional 72 hours.
-
Measure T Cell Response:
-
Proliferation (CFSE): Harvest T cells and analyze CFSE dilution by flow cytometry.
-
Viability/Activation (Luminescence): Add a reagent like CellTiter-Glo® to measure ATP levels, which correlate with cell viability and metabolic activity.
-
-
Data Analysis: Quantify the T cell response relative to controls (e.g., T cells + DCs without IFN-γ). Plot the dose-dependent rescue of T cell function to determine the EC₅₀ of the test compound.
Conclusion
The development of effective IDO1 inhibitors relies on robust and reproducible methods to confirm target engagement within a relevant cellular context. The assays described in this guide—direct measurement of kynurenine production and functional assessment of T cell rescue—provide a comprehensive framework for evaluating the potency and cellular activity of novel IDO1-targeting compounds. By employing these detailed protocols, researchers can generate the critical data needed to advance promising candidates through the drug development pipeline and ultimately harness the therapeutic potential of IDO1 inhibition in cancer immunotherapy.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 6. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 7. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Forced IDO1 expression in dendritic cells restores immunoregulatory signalling in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of IDO1 Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating bioactive metabolites known as kynurenines, IDO1 plays a significant role in inducing T-cell tolerance and regulating inflammatory responses. Dysregulation of the IDO1 pathway has been implicated in the pathogenesis of various autoimmune diseases. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore immune homeostasis and ameliorate disease severity. This technical guide provides an in-depth overview of the therapeutic potential of IDO1 inhibition in preclinical models of autoimmunity, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways. While specific data for "Ido1-IN-2" is not available in the public domain, this document consolidates findings from studies on other potent and selective IDO1 inhibitors, such as Epacadostat (INCB024360), to serve as a comprehensive resource.
The IDO1 Signaling Pathway in Autoimmunity
IDO1 is an intracellular heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This enzymatic activity has profound consequences on the immune system through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan in the cellular microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase pathway in T cells.[1] This leads to the inhibition of protein synthesis and cell cycle arrest, ultimately suppressing T-cell proliferation and effector function.
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can act as signaling molecules. Kynurenines can induce the apoptosis of activated T cells and promote the differentiation of naïve T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.
In the context of autoimmunity, the overexpression or aberrant activity of IDO1 can contribute to a state of immune suppression that paradoxically may exacerbate certain autoimmune conditions, while its inhibition can restore pro-inflammatory responses. However, in many T-cell-driven autoimmune diseases, enhancing IDO1 activity has been shown to be protective. Conversely, inhibiting IDO1 in specific contexts, particularly in B-cell-mediated autoimmunity, is being explored as a therapeutic avenue. The role of IDO1 is complex and context-dependent, with opposing effects observed in different autoimmune models. For instance, deletion or inhibition of IDO1 exacerbates disease in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, while in some models of arthritis, the role is less clear, with the related enzyme IDO2 playing a more prominent pro-inflammatory role.[1][2][3]
Below is a diagram illustrating the core IDO1 signaling pathway.
References
- 1. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 2. Deletion of indoleamine 2,3 dioxygenase (Ido)1 but not Ido2 exacerbates disease symptoms of MOG35-55-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Ido1-IN-2: A Technical Guide to its Mechanism and Affected Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in creating a tolerogenic microenvironment.[3] This mechanism is exploited by tumor cells to evade the immune system, making IDO1 a compelling target for cancer immunotherapy.[1] Ido1-IN-2 is a potent and selective inhibitor of the IDO1 enzyme. This guide provides an in-depth overview of the signaling pathways affected by this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data
The inhibitory potency of this compound against IDO1 has been determined in various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | IC50 (nM) |
| Human | 81 |
| Mouse | 59 |
| Rat | 28 |
| Data sourced from MedChemExpress.[4] |
Mechanism of Action and Signaling Pathways
This compound, as a selective inhibitor of IDO1, functions by blocking the enzymatic activity of IDO1. This inhibition leads to the restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites.[3] The primary signaling pathways affected by the inhibition of IDO1 are central to T-cell activation and function.
Two major downstream consequences of IDO1 activity that are reversed by this compound are:
-
Activation of the General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion, caused by IDO1 activity, leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase.[3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to an inhibition of protein synthesis and subsequent T-cell anergy and apoptosis. By preventing tryptophan depletion, this compound inhibits the activation of this stress-response pathway in T-cells.
-
Inhibition of the mTOR Pathway: The depletion of tryptophan also suppresses the activity of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of mTOR further contributes to the suppression of T-cell function. This compound, by maintaining tryptophan levels, supports the continued activity of the mTOR pathway in T-cells.
The following diagram illustrates the signaling cascade initiated by IDO1 and the points of intervention by an inhibitor like this compound.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are detailed, generalized methodologies for evaluating IDO1 inhibitors, which can be adapted for this compound.
In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, methylene blue, catalase
-
This compound (or other test inhibitors)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for kynurenine detection
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[5]
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding L-tryptophan (e.g., 400 µM).[5]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[5]
-
Stop the reaction by adding 30% (w/v) TCA.[5]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[5]
-
Calculate the percent inhibition and determine the IC50 value for this compound.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Potent IDO1 Inhibition on T-Cell Proliferation and Function: A Technical Guide
Disclaimer: This technical guide focuses on the well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360) , as a representative example to illustrate the effects of potent and selective IDO1 inhibition on T-cell biology. While the initial request specified Ido1-IN-2, a thorough search of scientific literature did not yield detailed studies on its specific effects on T-cell proliferation or function beyond initial potency screening. This compound (also known as compound 16) is a potent and selective IDO1 inhibitor, and its reported IC50 values are provided below for reference. The principles, experimental setups, and biological outcomes described for Epacadostat are expected to be broadly applicable to other potent IDO1 inhibitors like this compound.
Introduction: IDO1 as an Immunomodulatory Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME) and other inflammatory settings, IDO1 expression is often upregulated, leading to two primary immunosuppressive mechanisms:
-
Tryptophan Depletion: T-cells, particularly effector T-cells, are highly sensitive to low tryptophan levels. Tryptophan starvation leads to the activation of the GCN2 stress kinase, which results in cell cycle arrest and anergy (a state of non-responsiveness).[2]
-
Accumulation of Kynurenine Metabolites: The enzymatic breakdown of tryptophan produces metabolites, principally kynurenine, which have direct immunosuppressive effects. These metabolites can induce the differentiation of naïve T-cells into regulatory T-cells (Tregs) and trigger apoptosis in effector T-cells and natural killer (NK) cells.[1][3]
By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade immune surveillance.[3] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity by reactivating suppressed T-cells. This guide details the effects of potent IDO1 inhibition on T-cell proliferation and function, using Epacadostat as the primary example.
Quantitative Data on IDO1 Inhibitors
This section provides quantitative data for both this compound and the representative compound, Epacadostat.
This compound Potency
The following table summarizes the known biochemical potency of this compound.
| Compound | Target | Assay Type | IC50 Value |
| This compound | Human IDO1 | Biochemical | 81 nM |
| Mouse IDO1 | Biochemical | 59 nM | |
| Rat IDO1 | Biochemical | 28 nM |
Epacadostat (INCB024360) Potency and Cellular Activity
Epacadostat is a potent and highly selective oral inhibitor of IDO1.[4] Its efficacy has been characterized in various biochemical and cell-based assays.
| Parameter | System | Value | Reference |
| IC50 (IDO1) | Recombinant Human IDO1 Enzyme | 10 nM | [5] |
| Selectivity | >2000-fold vs. TDO2 & IDO2 | Biochemical Assays | [4] |
| Cellular IC50 | IFNγ-stimulated HeLa cells | ~70 nM (Kynurenine production) | [5] |
| T-Cell Co-Culture EC50 | Jurkat T-cell activation (IL-2 rescue) | ~18 nM | [6] |
Effect of Epacadostat on T-Cell Function
Treatment with Epacadostat has been shown to enhance the function of tumor antigen-specific T-cells. In co-culture experiments where dendritic cells (DCs) were treated with Epacadostat before being used to stimulate T-cells, a significant increase in pro-inflammatory cytokine production was observed.[4][7]
| Cytokine | T-Cell Line | Fold Increase with Epacadostat (1.0 µM) | Reference |
| IFN-γ | MUC1-C-specific | ~ 2.5-fold | [4] |
| GM-CSF | MUC1-C-specific | ~ 2.0-fold | [4] |
| IL-8 | MUC1-C-specific | ~ 1.8-fold | [4] |
| TNF-α | MUC1-C-specific | ~ 2.3-fold | [4] |
Furthermore, this enhanced T-cell activation translates to improved tumor cell killing.
| T-Cell Line | Target Tumor Cell Line | % Lysis (Control DCs) | % Lysis (Epacadostat-treated DCs) | Reference |
| Brachyury-specific | MDA-MB231 (Breast Cancer) | 3.5% | 26.9% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are representative of those used to evaluate the efficacy of IDO1 inhibitors like Epacadostat.
IDO1 Enzyme Inhibition Assay (Kynurenine Measurement)
This assay quantifies the direct inhibitory effect of a compound on IDO1 enzymatic activity by measuring the production of kynurenine.
Objective: To determine the IC50 value of an inhibitor against recombinant IDO1 or IDO1 in cell lysates.
Materials:
-
Recombinant human IDO1 enzyme or IFN-γ stimulated cell lysate (e.g., from SKOV-3 or HeLa cells).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.
-
Substrate: L-tryptophan (400 µM).
-
Test Inhibitor (e.g., Epacadostat) at various concentrations.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
96-well microplate.
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Initiate the reaction by adding the IDO1 enzyme source and L-tryptophan substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the TCA stop solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm. The yellow color intensity is proportional to the kynurenine concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.[8]
T-Cell and Cancer Cell Co-Culture Assay
This assay models the tumor microenvironment to assess an inhibitor's ability to rescue T-cell function from IDO1-mediated suppression.[9]
Objective: To measure the effect of an IDO1 inhibitor on T-cell proliferation and/or activation (e.g., cytokine release) in the presence of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3 ovarian cancer cells).
-
T-cells (e.g., human PBMCs, isolated CD8+ T-cells, or Jurkat T-cell line).
-
Culture Media: RPMI-1640 with 10% FBS.
-
IDO1 Inducer: Interferon-gamma (IFN-γ, e.g., 100 ng/mL).
-
T-cell Stimulants: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/CD28 antibodies.
-
Test Inhibitor (e.g., Epacadostat).
-
96-well culture plate.
-
ELISA kit for cytokine detection (e.g., IL-2, IFN-γ).
Procedure:
-
Day 1: Seed the cancer cells (e.g., SKOV-3) in a 96-well plate and allow them to adhere overnight.
-
Day 2: Add IFN-γ to the cancer cells to induce IDO1 expression. Incubate for 24 hours.
-
Day 3: Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor.
-
Add T-cells to the wells containing the cancer cells.
-
Add T-cell stimulants (e.g., PHA/PMA) to activate the T-cells.
-
Co-culture for 48-72 hours.
-
Day 5/6 (Readout):
-
Cytokine Production: Collect the culture supernatant and measure the concentration of a key T-cell activation cytokine, such as IL-2 or IFN-γ, using an ELISA kit.
-
T-cell Proliferation: If using primary T-cells, they can be pre-labeled with a proliferation dye like CFSE. Proliferation is then measured as dye dilution by flow cytometry. Alternatively, a viability reagent can be added to measure the relative number of viable cells.
-
-
Analyze the data to determine the concentration at which the inhibitor rescues T-cell function from IDO1-mediated suppression (EC50).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are rendered using the DOT language.
IDO1-Mediated T-Cell Suppression Pathway
Caption: The IDO1 pathway promotes immune suppression by depleting tryptophan and producing kynurenine.
Experimental Workflow: T-Cell Co-Culture Assay
Caption: Workflow for assessing an IDO1 inhibitor's ability to rescue T-cell function in vitro.
Logical Relationship: Reversing T-Cell Suppression
Caption: Logic of how IDO1 inhibitors reverse immunosuppression to enhance anti-tumor immunity.
Conclusion
Potent and selective IDO1 inhibitors, exemplified by Epacadostat, effectively reverse a key mechanism of tumor immune evasion. By blocking the catabolism of tryptophan, these inhibitors alleviate the suppression of effector T-cells and reduce the generation of immunosuppressive Tregs. As demonstrated in preclinical models, this leads to a restoration of T-cell proliferation, an increase in pro-inflammatory cytokine production, and enhanced cytolytic function against tumor cells. The robust datasets and well-defined experimental protocols available for compounds like Epacadostat provide a strong foundation for the continued investigation and development of IDO1 inhibitors as a cornerstone of cancer immunotherapy.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 3. amsbio.com [amsbio.com]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape of IDO1 Inhibition: A Technical Guide to Epacadostat
An in-depth examination of the off-target profile of the selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat, for researchers, scientists, and drug development professionals.
Disclaimer: While the initial request concerned the off-target effects of "Ido1-IN-2," a thorough search of scientific literature and databases did not yield a comprehensive, publicly available off-target profile for this specific molecule. To fulfill the core requirements of this technical guide with robust, quantitative data, we have focused on Epacadostat (INCB024360) , a well-characterized, potent, and highly selective IDO1 inhibitor that has undergone extensive preclinical and clinical evaluation. The data and methodologies presented herein pertain to Epacadostat and serve as a representative example for understanding the off-target landscape of a selective IDO1 inhibitor.
Introduction to IDO1 Inhibition and the Importance of Selectivity
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3][4]
The therapeutic rationale for IDO1 inhibition is to reverse this immunosuppressive state and restore anti-tumor immunity. However, the clinical success of IDO1 inhibitors has been mixed, underscoring the importance of understanding their full pharmacological profile, including any off-target activities that could contribute to unexpected clinical outcomes or toxicities. High selectivity is a key attribute for a therapeutic agent, minimizing the potential for unintended interactions with other cellular targets.
Epacadostat is a potent and highly selective oral inhibitor of the IDO1 enzyme.[5] It has demonstrated over 1,000-fold selectivity for IDO1 compared to the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).[3] This high degree of selectivity is crucial for minimizing off-target effects and is a primary focus of this guide.
Off-Target Profile of Epacadostat
Comprehensive preclinical safety and toxicology studies have been conducted on Epacadostat to assess its off-target interaction profile. These studies are essential for identifying potential liabilities and ensuring the safety of the compound.
In Vitro Safety Pharmacology Panel (CEREP Panel)
Epacadostat was evaluated in a broad panel of in vitro assays to determine its activity against a wide range of receptors, ion channels, and enzymes. The results indicate a "clean" profile, with no significant off-target interactions observed at a concentration of 10 µM.[1][6] This suggests a low potential for off-target-mediated side effects.
Table 1: Summary of Epacadostat Off-Target Screening (CEREP Panel)
| Target Class | Number of Targets Screened | Observed Inhibition at 10 µM |
| Receptors | > 40 | No significant inhibition |
| Ion Channels | > 5 | No significant inhibition |
| Enzymes | > 5 | No significant inhibition |
| Transporters | > 2 | No significant inhibition |
Data synthesized from preclinical data reported for INCB024360 (Epacadostat).[1][6]
Kinase Profiling
While a comprehensive kinase panel screen for Epacadostat is not publicly detailed, its high selectivity for the heme-containing IDO1 enzyme, which is structurally distinct from the typical ATP-binding pocket of protein kinases, suggests a low probability of significant off-target kinase activity.
Selectivity against Related Enzymes
A critical aspect of the off-target profile of an IDO1 inhibitor is its selectivity against the other tryptophan-catabolizing enzymes, IDO2 and TDO. Epacadostat has demonstrated high selectivity for IDO1.[3]
Table 2: Selectivity Profile of Epacadostat against IDO2 and TDO
| Enzyme | IC50 (nM) | Selectivity vs. IDO1 |
| IDO1 | ~10 | - |
| IDO2 | >10,000 | >1,000-fold |
| TDO | >10,000 | >1,000-fold |
IC50 values are approximate and compiled from multiple sources.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used to assess the on-target and off-target activities of IDO1 inhibitors like Epacadostat.
IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of purified human IDO1.
Methodology:
-
Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified to homogeneity.
-
The assay is performed at room temperature in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
The reaction mixture contains purified IDO1 enzyme (e.g., 20 nM), L-tryptophan substrate (e.g., 2 mM), and necessary co-factors (e.g., 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase).
-
The test compound (e.g., Epacadostat) is added at various concentrations.
-
The enzymatic reaction is initiated, and the formation of N'-formylkynurenine, the product of the IDO1-catalyzed reaction, is monitored continuously by measuring the increase in absorbance at 321 nm.
-
The initial reaction rates are calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[7]
References
- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Discovery and Initial Characterization of Novel IDO1 Inhibitors: A Technical Guide
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target, particularly in the field of oncology. As a key enzyme in the kynurenine pathway, IDO1 catalyzes the rate-limiting step of tryptophan catabolism.[1][2][3] This activity has profound implications within the tumor microenvironment (TME), where IDO1 is often overexpressed. The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, create a potent immunosuppressive shield that allows cancer cells to evade immune surveillance.[1][3] Specifically, this process inhibits the activation of effector T and NK cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]
The central role of IDO1 in immune escape has spurred significant research into the discovery and development of small molecule inhibitors.[4] These inhibitors aim to restore anti-tumor immunity, making them promising candidates for combination therapies with other immunotherapeutic agents like checkpoint inhibitors.[2][5] This guide provides a detailed overview of the methodologies used to discover and characterize novel IDO1 inhibitors, presents key quantitative data, and visualizes the complex biological pathways and experimental workflows involved.
Discovery Strategies for Novel IDO1 Inhibitors
The identification of new chemical entities that can effectively inhibit IDO1 relies on a combination of high-throughput and computational screening methods.
-
High-Throughput Screening (HTS): This involves testing large libraries of compounds for their ability to inhibit recombinant human IDO1. For instance, a screen of an in-house library of 2,000 natural products identified 79 compounds with greater than 30% inhibitory activity at a 20 μM concentration.[6] Similarly, a screening of 40,000 compounds from the WEHI library led to the identification of several promising hits.[7]
-
Structure-Based Virtual Screening: With the crystal structure of human IDO1 available, computational methods like molecular docking are used to screen vast virtual libraries of compounds.[6] This approach predicts how molecules might bind to the active site of the enzyme. Subsequent biological assays are then used to validate the top candidates. This method successfully identified a novel inhibitor, DC-I028, and led to the discovery of even more potent analogs through further optimization.[8][9]
Data on Novel IDO1 Inhibitors
The initial characterization of potential inhibitors involves quantifying their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is measured in both cell-free enzymatic assays and in cell-based models to assess activity in a more biologically relevant context.
| Compound/Inhibitor | Discovery Method | Enzymatic IC50 (μM) | Cellular IC50 (μM) | Cell Line | Reference |
| Epacadostat | Scaffold-based design | 0.072 | 0.0071 | - | [10] |
| DC-I028 | Virtual Screening | 21.61 | 89.11 | HeLa | [8][9] |
| DC-I02806 | Hit Expansion (analog of DC-I028) | ~18 | ~18 | HeLa | [8][9] |
| Compound 1 | Virtual Screening | - | 1.18 ± 0.04 | HeLa | [11] |
| Compound 28 | Lead Optimization (analog of Cmpd 1) | - | 0.27 ± 0.02 | HeLa | [11] |
| Compound 2 | HTS (Natural Product) | 1.2 ± 0.1 | 10.6 ± 1.1 | HCT116 | [6] |
| Compound 7 | HTS (Natural Product) | 1.6 ± 0.1 | 12.3 ± 1.2 | HCT116 | [6] |
| Compound 8 | HTS (Natural Product) | 2.1 ± 0.1 | 14.7 ± 1.3 | HCT116 | [6] |
| W-0019482 | HTS | - | 0.080 | LLTC-hIDO1 | [7] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of novel IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Objective: To determine the IC50 value of an inhibitor against the isolated IDO1 enzyme.
-
Principle: The assay quantifies the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1. A common method involves a coupled-enzyme reaction where the product is converted to kynurenine, which can be detected colorimetrically with Ehrlich’s reagent or by its absorbance at 321 nm.[6] Fluorogenic assays provide an alternative with high sensitivity.[12]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the purified IDO1 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction (e.g., with trichloroacetic acid).
-
Develop the color by adding Ehrlich’s reagent and incubate.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm for the colorimetric assay or 321 nm for direct kynurenine detection).
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based IDO1 Activity Assay
This assay evaluates the inhibitor's efficacy in a cellular environment where factors like cell permeability and off-target effects come into play.
-
Objective: To determine the cellular IC50 of an inhibitor.
-
Principle: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFNγ) are used. The activity of the inhibitor is quantified by measuring the amount of kynurenine secreted into the cell culture medium.[13]
-
Cell Lines: SKOV-3 (ovarian cancer) or HeLa (cervical cancer) are commonly used.[8][13]
-
Procedure:
-
Seed cells (e.g., HeLa cells at 50,000 cells/well) into a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.[13]
-
Simultaneously, add the test compounds at a range of concentrations.
-
Incubate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.[13]
-
Collect the cell culture supernatant.
-
Add Ehrlich's reagent to the supernatant, incubate to allow color development, and measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the test samples.[13]
-
Calculate the IC50 value based on the reduction in kynurenine production.
-
T-Cell Co-Culture Assay
This assay assesses the functional consequence of IDO1 inhibition, specifically the restoration of T-cell activation.
-
Objective: To evaluate if the IDO1 inhibitor can rescue T-cells from the immunosuppressive effects of IDO1-expressing cancer cells.
-
Principle: IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat) or primary T-cells. T-cell activation is measured, often via IL-2 production or proliferation markers, in the presence and absence of the inhibitor.[13]
-
Procedure:
-
Induce IDO1 expression in cancer cells (e.g., SKOV-3) with IFNγ as described above.
-
Add the T-cells (e.g., Jurkat cells) and a T-cell activator (e.g., anti-CD3/CD28 beads or PHA).
-
Add the IDO1 inhibitor at various concentrations.
-
Co-culture the cells for 48-72 hours.
-
Measure T-cell activation by quantifying IL-2 levels in the supernatant using ELISA or by measuring T-cell proliferation via methods like BrdU incorporation or CFSE dilution.
-
Assess whether the inhibitor can reverse the suppression of T-cell activation caused by the IDO1-expressing cancer cells.
-
Visualizations: Pathways and Workflows
IDO1 Signaling Pathway and Immunosuppression
IDO1 is a central node in a pathway that leads to immune tolerance. Its expression is induced by pro-inflammatory cytokines like IFNγ, which activates the JAK/STAT1 signaling pathway.[15] IDO1 then depletes local tryptophan and produces kynurenine. Tryptophan starvation activates the GCN2 stress-response kinase in T-cells, leading to cell cycle arrest and anergy.[2][3] Meanwhile, kynurenine and its derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the generation of immunosuppressive Treg cells.[1]
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Ido1-IN-2 In Vitro IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the in vitro half-maximal inhibitory concentration (IC50) of Ido1-IN-2, a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols outlined are based on established fluorometric methods for assessing IDO1 enzymatic activity.
IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion, making it an attractive target for cancer immunotherapy.[1][2][3][4] Accurate determination of the potency of novel inhibitors such as this compound is a critical step in the drug discovery process.
Data Presentation: Comparative IC50 Values of IDO1 Inhibitors
While specific IC50 data for this compound is not publicly available, the following table presents in vitro IC50 values for other well-characterized IDO1 inhibitors to serve as a reference.
| Compound Name | Assay Type | Cell Line / Enzyme | IC50 (nM) | Reference |
| Epacadostat (INCB024360) | Enzymatic | Recombinant Human IDO1 | ~72 - 73 | [4][5] |
| Epacadostat (INCB024360) | Cell-based (Kynurenine) | SKOV-3 / HeLa | ~7.4 - 15.3 | [1][2][5] |
| BMS-986205 | Cell-based (Kynurenine) | SKOV-3 | ~9.5 | [1][2] |
| BMS-986205 | Cell-based (IL-2 rescue) | Jurkat/SKOV-3 co-culture | ~8 | [1][2] |
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune system. IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. This process leads to tryptophan depletion and kynurenine accumulation, both of which suppress T-cell activity and promote an immunosuppressive tumor microenvironment.
Experimental Protocol: In Vitro IC50 Determination of this compound
This protocol describes a fluorometric, cell-free (biochemical) assay for determining the IC50 value of this compound using recombinant human IDO1 enzyme. Commercial assay kits from various suppliers are available and their specific instructions should be followed if used.[1][2][3][4][5]
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
This compound (or other test inhibitor)
-
IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Cofactor)
-
Catalase
-
Fluorogenic Developer Solution
-
Known IDO1 Inhibitor (e.g., Epacadostat, as a positive control)
-
DMSO (for dissolving compounds)
-
Black 96-well microplate (for fluorescence assays)
-
Microplate reader with fluorescence detection (Ex/Em = ~402/488 nm)
Preparation of Solutions
-
IDO1 Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.
-
2X Reaction Premix: Prepare a premix containing the necessary cofactors in IDO1 Assay Buffer. A typical formulation includes 40 mM Ascorbate, 20 µM Methylene Blue, and 200 µg/mL Catalase.
-
IDO1 Enzyme Working Solution: Dilute the recombinant human IDO1 enzyme in ice-cold IDO1 Assay Buffer to the desired concentration. The final concentration should be determined based on enzyme activity to ensure a robust signal within the linear range of the assay.
-
L-Tryptophan (Substrate) Solution: Prepare a stock solution of L-Tryptophan in IDO1 Assay Buffer. A typical working concentration is 1 mM (10X).
-
This compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Then, perform serial dilutions in IDO1 Assay Buffer to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions starting from 10 µM). Ensure the final DMSO concentration in the assay well is low (e.g., ≤0.5%) to avoid affecting enzyme activity.[3]
Assay Procedure
-
Plate Setup: Add the following to the wells of a black 96-well microplate:
-
Test Wells: 25 µL of this compound at various concentrations.
-
Positive Control Wells: 25 µL of a known IDO1 inhibitor (e.g., Epacadostat).
-
Vehicle Control (100% Activity) Wells: 25 µL of IDO1 Assay Buffer with the same final DMSO concentration as the test wells.
-
No Enzyme (Background) Wells: 25 µL of IDO1 Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted IDO1 enzyme working solution to all wells except the "No Enzyme" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X Reaction Premix to all wells.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the 10X L-Tryptophan substrate solution to all wells. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction remains in the linear phase.
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of the Fluorogenic Developer Solution to each well.
-
Final Incubation: Seal the plate and incubate at 45°C for 2-3 hours in the dark with gentle shaking.
-
Fluorescence Measurement: After cooling the plate to room temperature, measure the fluorescence using a microplate reader at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[3]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the "No Enzyme" wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of IDO1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Well / Fluorescence_Vehicle_Control_Well))
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of an IDO1 inhibitor.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IDO1-IN-2 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1] This process and its downstream metabolites, collectively known as kynurenines, play a critical role in creating an immunosuppressive microenvironment.[2] In oncology, tumor cells often upregulate IDO1 to evade immune surveillance, making it a compelling target for cancer immunotherapy.[2][3] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.[2]
IDO1-IN-2 is a potent and selective inhibitor of the IDO1 enzyme. This document provides detailed protocols for cell-based assays to determine the efficacy of this compound and other potential IDO1 inhibitors. The primary methods described herein focus on the quantification of kynurenine production in cancer cell lines that endogenously express IDO1 upon stimulation with interferon-gamma (IFNγ).
IDO1 Signaling Pathway
The induction of IDO1 expression is primarily driven by inflammatory cytokines, most notably IFNγ. Upon binding to its receptor, IFNγ activates the JAK/STAT signaling cascade, leading to the transcription of IDO1. The resulting IDO1 enzyme then metabolizes tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of effector T-cells and the activation of regulatory T-cells, thus promoting immune tolerance that can be exploited by cancer cells.[1]
Caption: IDO1 Signaling Pathway in a Tumor Cell.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against IDO1 from different species. The following table summarizes the reported IC50 values.
| Compound | Target Species | IC50 (nM) |
| This compound | Human | 81 |
| This compound | Mouse | 59 |
| This compound | Rat | 28 |
Note: The specific cell lines and detailed assay conditions used to generate this data were not publicly available. The protocols provided below represent standard methodologies for assessing IDO1 inhibitor potency.
Experimental Protocols
Two primary cell-based assays are detailed below for measuring the efficacy of IDO1 inhibitors.
Kynurenine Production Assay in IFNγ-Stimulated Cancer Cells
This assay directly measures the enzymatic activity of IDO1 by quantifying the production of kynurenine in the cell culture supernatant. Human ovarian cancer cell lines, such as SKOV-3, are suitable for this assay as they endogenously express IDO1 upon stimulation with IFNγ.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound or other test compounds
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the Kynurenine Production Assay.
Detailed Steps:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
IDO1 Induction: The next day, add 50 µL of medium containing IFNγ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells without IFNγ as a negative control. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 200 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Sample Collection and Preparation:
-
Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
-
Kynurenine Detection:
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) in acetic acid to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Plot the kynurenine concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value of this compound.
-
T-Cell Co-culture Assay
This assay measures the functional consequence of IDO1 inhibition by assessing the rescue of T-cell activation. Tryptophan depletion by IDO1-expressing cancer cells suppresses T-cell proliferation and cytokine production (e.g., IL-2), and an effective IDO1 inhibitor will reverse this effect.
Materials:
-
IDO1-expressing cancer cell line (e.g., IFNγ-stimulated SKOV-3)
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound or other test compounds
-
T-cell stimulating agent (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
IL-2 ELISA kit
-
96-well cell culture plates
Protocol Workflow:
Caption: Workflow for the T-Cell Co-culture Assay.
Detailed Steps:
-
Prepare IDO1-Expressing Cells: Seed and stimulate SKOV-3 cells with IFNγ in a 96-well plate as described in steps 1 and 2 of the Kynurenine Production Assay.
-
Inhibitor Treatment: Add serial dilutions of this compound to the IFNγ-stimulated SKOV-3 cells.
-
Co-culture Initiation: Add Jurkat T-cells to each well at a density of 1 x 10^5 cells/well.
-
T-cell Stimulation: Add a T-cell stimulating agent, such as PHA (final concentration 1 µg/mL), to each well to activate the Jurkat cells.
-
Incubation: Co-culture the cells for 72 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration. The increase in IL-2 production in the presence of the inhibitor indicates a rescue of T-cell function. Determine the half-maximal effective concentration (EC50) for this rescue effect.
Conclusion
The described cell-based assays provide robust and reproducible methods for evaluating the efficacy of IDO1 inhibitors like this compound. The direct measurement of kynurenine production offers a quantitative assessment of enzymatic inhibition, while the T-cell co-culture assay provides a functional readout of the inhibitor's ability to restore immune cell activity. Together, these protocols are valuable tools for the preclinical characterization of novel IDO1-targeted cancer immunotherapies.
References
- 1. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of IDO1 Inhibitors in Mouse Models
Disclaimer: Information regarding the specific compound "Ido1-IN-2" is not available in the public domain. The following application notes and protocols are a generalized guide for the in vivo dosing and administration of a representative Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in mouse models. These guidelines are based on published data for other well-characterized IDO1 inhibitors, such as AT-0174 and NTRC 3883-0. Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the host immune system. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. These application notes provide a framework for the in vivo evaluation of IDO1 inhibitors in mouse models of cancer.
Data Presentation: In Vivo Dosing of Representative IDO1 Inhibitors
The following table summarizes dosing regimens for two exemplary IDO1 inhibitors used in preclinical mouse models.
| Inhibitor | Mouse Model | Tumor Cell Line | Dose | Administration Route | Frequency | Duration | Reference |
| IDO1/TDO2 dual inhibitor (AT-0174) | C57BL/6 | Lewis Lung Carcinoma (LLC) | 170 mg/kg | Oral (P.O.) | Once a day | 15 days | [1][2] |
| IDO1 inhibitor | C57BL/6 | Lewis Lung Carcinoma (LLC) | 200 mg/kg | Oral (P.O.) | Once a day | 15 days | [1][2] |
| NTRC 3883-0 | Syngeneic | B16F10 melanoma | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of an IDO1 Inhibitor in a Syngeneic Mouse Tumor Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of a novel IDO1 inhibitor.
1. Materials and Reagents:
-
IDO1 inhibitor compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine tumor cell line expressing IDO1 (e.g., Lewis Lung Carcinoma or B16F10 melanoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Animal handling and dosing equipment (e.g., oral gavage needles)
2. Methods:
-
2.1. Cell Culture and Tumor Implantation:
-
Culture the chosen murine tumor cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS at the desired concentration.
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
2.2. Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
IDO1 Inhibitor Treatment Group: Administer the formulated IDO1 inhibitor at the desired dose (e.g., 170-200 mg/kg).[1][2]
-
-
2.3. Formulation and Administration:
-
Prepare a fresh formulation of the IDO1 inhibitor in the chosen vehicle on each day of dosing. For example, suspend the compound in 0.5% methylcellulose for oral administration.[2]
-
Administer the formulation via the chosen route (e.g., oral gavage) once daily for the specified duration (e.g., 15 days).[1][2]
-
-
2.4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health and welfare daily.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., pharmacodynamics, immune cell infiltration).
-
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition
This protocol describes how to assess the target engagement of an IDO1 inhibitor in vivo.
1. Materials and Reagents:
-
Plasma and tissue samples from treated and control mice
-
Reagents for measuring tryptophan and kynurenine levels (e.g., via HPLC or LC-MS/MS)
2. Methods:
-
2.1. Sample Collection:
-
Collect blood samples at various time points after the final dose to obtain plasma.
-
Harvest tumors and other tissues of interest.
-
-
2.2. Measurement of Tryptophan and Kynurenine:
-
Process plasma and tissue homogenates to extract metabolites.
-
Quantify the concentrations of tryptophan and kynurenine using a validated analytical method.
-
-
2.3. Data Analysis:
-
Calculate the kynurenine/tryptophan ratio as a biomarker of IDO1 activity.
-
Compare the ratios between the vehicle-treated and inhibitor-treated groups to determine the extent of IDO1 inhibition.
-
Mandatory Visualizations
Caption: IDO1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vivo Evaluation.
References
- 1. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
Application Note: HPLC-Based Quantification of Kynurenine to Determine the Efficacy of the IDO1 Inhibitor, Ido1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of kynurenine in cell culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed to assess the inhibitory activity of Ido1-IN-2 on the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The protocol includes procedures for cell culture, induction of IDO1 expression, treatment with this compound, sample preparation, and subsequent HPLC analysis. The provided methodology is robust and suitable for screening and characterizing IDO1 inhibitors in a drug discovery setting.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2] This pathway is of significant interest in various pathological conditions, particularly in oncology, as tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[2][3] This mechanism allows cancer cells to evade the host's immune system.[2] Consequently, inhibitors of IDO1, such as this compound, are being actively investigated as potential cancer immunotherapeutics.[2]
A reliable method to quantify the activity of IDO1 is crucial for the development and characterization of its inhibitors. One common approach is to measure the production of kynurenine, a stable downstream metabolite of the IDO1-catalyzed reaction, in a cellular context.[4][5] This application note details an HPLC-based method for the accurate quantification of kynurenine in the supernatant of cancer cells treated with the IDO1 inhibitor, this compound. The protocol describes the induction of IDO1 expression in a suitable cell line using interferon-gamma (IFN-γ), subsequent treatment with the inhibitor, and the analytical procedure for kynurenine measurement.
Signaling Pathway and Experimental Workflow
The metabolic pathway initiated by IDO1 and the subsequent experimental workflow to assess the efficacy of an inhibitor are depicted below.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human ovarian cancer cell line SK-OV-3 or human cervical cancer cell line HeLa.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant Human IFN-γ: For induction of IDO1 expression.
-
This compound: IDO1 inhibitor.
-
L-Kynurenine: Standard for HPLC calibration.
-
Trichloroacetic Acid (TCA): For protein precipitation.
-
HPLC Grade Acetonitrile and Water: For mobile phase preparation.
-
Potassium Phosphate (monobasic and dibasic): For buffer preparation.
Cell Culture and IDO1 Induction
-
Seed SK-OV-3 or HeLa cells in a 96-well plate at a density of 1 x 104 cells/well.[1]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
To induce IDO1 expression, add recombinant human IFN-γ to the culture medium to a final concentration of 100 ng/mL.[5]
-
Incubate the cells for an additional 24 hours.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration range. A starting range could be from 0.1 nM to 10 µM.
-
Remove the IFN-γ containing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (IFN-γ stimulated cells without inhibitor).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
Sample Preparation for HPLC
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[1]
-
To precipitate proteins, add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each supernatant sample.[1]
-
Incubate the samples at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.[1]
-
Centrifuge the samples at 2500 x g for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to HPLC vials for analysis.
HPLC Method for Kynurenine Quantification
The following HPLC parameters are a recommended starting point and may require optimization based on the specific HPLC system and column used.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Hypersil GOLD C18 column (50 x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4) containing 2.7% (v/v) acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm for kynurenine.
-
Run Time: Approximately 10 minutes.
Data Analysis
-
Standard Curve: Prepare a series of L-kynurenine standards in the cell culture medium (e.g., 0-200 µM) and process them in the same way as the experimental samples to generate a standard curve.
-
Quantification: Determine the concentration of kynurenine in the experimental samples by interpolating their peak areas from the standard curve.
-
IC50 Determination: Plot the percentage of kynurenine production inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, can be calculated using a suitable software (e.g., GraphPad Prism).
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | This compound Conc. (µM) | Kynurenine Conc. (µM) ± SD | % Inhibition |
| Untreated Control | 0 | < LOQ | N/A |
| IFN-γ Stimulated (Vehicle) | 0 | 55.2 ± 4.1 | 0 |
| IFN-γ + this compound | 0.01 | 48.1 ± 3.5 | 12.9 |
| IFN-γ + this compound | 0.1 | 29.8 ± 2.2 | 46.0 |
| IFN-γ + this compound | 1 | 8.3 ± 0.9 | 85.0 |
| IFN-γ + this compound | 10 | 1.5 ± 0.3 | 97.3 |
| LOQ: Limit of Quantification |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of kynurenine in a cell-based assay to evaluate the efficacy of the IDO1 inhibitor, this compound. The described HPLC method is sensitive and reproducible, making it a valuable tool for researchers in the field of cancer immunology and drug discovery. The provided workflow and protocols can be adapted for the screening and characterization of other potential IDO1 inhibitors.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF Human Total IDO1 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Protocol for Assessing the Stability and Solubility of Ido1-IN-2 in DMSO
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the stability and solubility of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-2, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring data integrity and reproducibility in preclinical and drug discovery research.
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] It plays a significant role in immune tolerance and is a therapeutic target in oncology.[1][2][5] Accurate characterization of the stability and solubility of IDO1 inhibitors like this compound in common laboratory solvents such as DMSO is fundamental for reliable in vitro and in vivo studies.
IDO1 Signaling Pathway
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme that catabolizes the essential amino acid L-tryptophan into N-formylkynurenine.[4][6] This process has immunosuppressive effects by depleting tryptophan and producing metabolites that inhibit T-cell function.[3][5] The pathway is implicated in cancer immune evasion.[1][2][5]
Caption: IDO1 Signaling Pathway
Experimental Protocols
Solubility Assessment of this compound in DMSO
This protocol outlines the determination of the solubility of this compound in DMSO using a visual method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (powder form)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
2.0 mL microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1, 5, 10, 20, 50, 100 mM) in microcentrifuge tubes.
-
Accurately weigh the required amount of this compound and add the corresponding volume of DMSO.
-
-
Equilibration:
-
Vortex each tube vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours to ensure maximum dissolution. Protect from light if the compound is light-sensitive.
-
-
Visual Inspection:
-
After incubation, visually inspect each tube for the presence of undissolved particles. Note the lowest concentration at which solid material is visible.
-
-
Quantitative Analysis (HPLC):
-
Centrifuge all tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant from each tube.
-
Prepare a standard curve of this compound in DMSO at known concentrations.
-
Analyze the supernatants and standards by a validated HPLC method.
-
Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the standard curve.
-
Data Presentation:
| Parameter | Value |
| Visual Solubility | e.g., >50 mM |
| Quantitative Solubility (HPLC) | e.g., 65.2 ± 3.1 mM |
Stability Assessment of this compound in DMSO
This protocol describes a method to assess the stability of this compound in DMSO under various storage conditions using HPLC. The stability of compounds in DMSO can be affected by factors such as water content and freeze-thaw cycles.[7][8][9]
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
Controlled environment chambers or incubators
-
Freezer (-20°C and -80°C)
-
Refrigerator (4°C)
Procedure:
-
Sample Preparation:
-
Prepare a bulk solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store aliquots under the following conditions:
-
Room Temperature (20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., from -20°C to room temperature) daily for one week.
-
-
-
Time Points:
-
Analyze the samples at designated time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
The purity of the compound is determined by the peak area of the parent compound as a percentage of the total peak area.
-
Data Presentation:
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| Room Temperature | 0 | 99.8 | 0.2 |
| 1 week | e.g., 95.1 | e.g., 4.9 | |
| 4°C | 0 | 99.8 | 0.2 |
| 1 month | e.g., 99.5 | e.g., 0.5 | |
| -20°C | 0 | 99.8 | 0.2 |
| 3 months | e.g., 99.7 | e.g., 0.3 | |
| -80°C | 0 | 99.8 | 0.2 |
| 3 months | e.g., 99.8 | e.g., 0.2 | |
| Freeze-Thaw (5 cycles) | - | e.g., 99.6 | e.g., 0.4 |
Experimental Workflow
The following diagram illustrates the logical flow of the stability and solubility assessment protocols.
Caption: Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC [frontiersin.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Validating Ido1-IN-2 Effects with Lentiviral shRNA Knockdown of IDO1
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4] In the tumor microenvironment, overexpression of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][4][5] This metabolic reprogramming results in the suppression of effector T-cell function, induction of T-cell anergy, and promotion of regulatory T-cell (Treg) development, thereby allowing cancer cells to evade immune surveillance.[4][5][6][7]
Ido1-IN-2 is a pharmacological inhibitor designed to block the enzymatic activity of IDO1. To ensure that the observed biological effects of this compound are specifically due to the inhibition of its intended target, it is crucial to validate its on-target activity using a genetic approach. Lentiviral-mediated short hairpin RNA (shRNA) knockdown provides a robust and reliable method for silencing the expression of a target gene, in this case, IDO1.
This document provides a comprehensive guide for researchers to validate the effects of this compound. The core principle of this validation strategy is to demonstrate that the genetic knockdown of IDO1 phenocopies the effects of the pharmacological inhibitor. By comparing the outcomes in cells treated with this compound to those with stable IDO1 gene silencing, researchers can confirm the inhibitor's specificity and mechanism of action.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the IDO1 signaling pathway, the experimental workflow for validation, and the logical framework underpinning the comparison between pharmacological inhibition and genetic knockdown.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for IDO1 Knockdown
This protocol outlines the generation of stable cell lines with reduced IDO1 expression.[8][9][10][11]
Materials:
-
HEK293T cells
-
Target cancer cell line (e.g., SKOV-3, HeLa)
-
Lentiviral transfer plasmid with shRNA insert (e.g., pLKO.1-puro) containing either a non-targeting control (shControl) or an IDO1-targeting sequence (shIDO1)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM, high glucose, supplemented with 10% FBS
-
Puromycin
-
Polybrene
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells for Transfection
-
Plate 10 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Ensure cells are ~80-90% confluent on the day of transfection.
-
-
Day 2: Co-transfection for Virus Production
-
In separate tubes, prepare DNA complexes for shControl and shIDO1. For each 10 cm dish:
-
Mix 10 µg of the shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in serum-free media.
-
Add transfection reagent according to the manufacturer's protocol, incubate to form complexes, and add dropwise to the HEK293T cells.
-
-
Incubate cells at 37°C, 5% CO₂.
-
-
Day 4 & 5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, carefully collect the cell culture supernatant, which contains the lentiviral particles.
-
Add 10 mL of fresh complete media to the cells and return to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris. The virus can be used immediately or stored at -80°C.
-
-
Day 6: Transduction of Target Cells
-
Plate the target cancer cells (e.g., 2 x 10⁵ cells per well in a 6-well plate) and allow them to adhere overnight.
-
The next day, replace the media with fresh media containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Add the viral supernatant to the cells. It is recommended to test a range of viral volumes (Multiplicity of Infection - MOI) to optimize transduction and minimize toxicity.[9]
-
Incubate for 24 hours.
-
-
Day 7 onwards: Puromycin Selection
-
After 24 hours, replace the virus-containing media with fresh complete media containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue to replace the puromycin-containing media every 2-3 days until non-transduced control cells have all died (typically 5-7 days).
-
Expand the surviving, stably transduced cell pools (shControl and shIDO1).
-
-
Validation of IDO1 Knockdown
-
Induce IDO1 expression by treating cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Harvest cell lysates and perform Western blotting with an anti-IDO1 antibody to confirm protein knockdown.
-
Alternatively, extract RNA and perform RT-qPCR to quantify IDO1 mRNA levels.
-
Protocol 2: Kynurenine Measurement Assay
This assay quantifies IDO1 enzymatic activity by measuring its product, kynurenine, in the cell culture supernatant.[12][13][14]
Materials:
-
Stably transduced shControl and shIDO1 cells
-
This compound inhibitor
-
Recombinant human IFN-γ
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-Kynurenine standard
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Plating and IDO1 Induction:
-
Seed shControl and shIDO1 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of media.
-
Allow cells to adhere overnight.
-
The next day, add 100 µL of media containing 2x final concentration of IFN-γ (e.g., 100 ng/mL for a final concentration of 50 ng/mL) to all wells to induce IDO1 expression.
-
-
Treatment:
-
For pharmacological inhibition, treat the shControl cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
The shIDO1 cells should be treated with vehicle only.
-
Set up the following key comparison groups:
-
shControl + Vehicle
-
shControl + this compound (at an effective concentration, e.g., 1 µM)
-
shIDO1 + Vehicle
-
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
Prepare a kynurenine standard curve (e.g., 0-200 µM) in cell culture media.
-
Carefully transfer 100 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Transfer 100 µL of the cleared supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well. A yellow color will develop.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the kynurenine concentration in each sample by interpolating from the standard curve.
-
Protocol 3: T-Cell Co-culture and Proliferation Assay
This functional assay assesses the ability of IDO1 inhibition to rescue T-cell proliferation from the suppressive effects of IDO1-expressing cancer cells.[12][15][16][17]
Materials:
-
shControl and shIDO1 cancer cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound inhibitor
-
IFN-γ
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Proliferation tracking dye (e.g., CFSE) or proliferation assay reagent (e.g., CellTiter-Glo®)
-
RPMI-1640 medium supplemented with 10% FBS and IL-2 (50 U/mL)
Procedure:
-
Prepare Cancer Cells:
-
Seed shControl and shIDO1 cells in a 96-well flat-bottom plate (2 x 10⁴ cells/well) and allow them to adhere.
-
Treat cells with IFN-γ (50 ng/mL) for 24 hours to induce IDO1.
-
Add this compound or vehicle to the respective wells and incubate for another 24 hours.
-
-
Prepare and Add T-Cells:
-
Isolate PBMCs from a healthy donor. If using a proliferation dye, label the T-cells with CFSE according to the manufacturer's protocol.
-
Wash the cancer cell plate to remove excess inhibitor and IFN-γ.
-
Add T-cells (1 x 10⁵ cells/well) to the wells containing the cancer cells.
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.
-
-
Co-incubation and Proliferation Measurement:
-
Co-culture the cells for 72-96 hours.
-
Method A (CFSE): Harvest the non-adherent T-cells, stain with T-cell markers (e.g., anti-CD3), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Method B (CellTiter-Glo®): Measure the total ATP content of the well, which correlates with the number of metabolically active (proliferating) cells. Add the reagent directly to the wells and measure luminescence.
-
Protocol 4: Apoptosis Assay
This assay determines if IDO1 knockdown or inhibition directly induces apoptosis in cancer cells.[18][19][20][21]
Materials:
-
shControl and shIDO1 cancer cells
-
This compound inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed shControl and shIDO1 cells in 6-well plates (5 x 10⁵ cells/well).
-
Treat shControl cells with vehicle or this compound. Treat shIDO1 cells with vehicle.
-
Incubate for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
The percentage of apoptotic cells is the sum of early and late apoptotic populations.
-
Data Presentation: Expected Results
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes from the validation experiments.
Table 1: Validation of IDO1 Expression Knockdown
| Cell Line | IDO1 mRNA Relative Expression (%) | IDO1 Protein Level (Relative to GAPDH) |
|---|---|---|
| shControl | 100 ± 8.5 | 1.00 ± 0.12 |
| shIDO1 | 18 ± 4.2 | 0.15 ± 0.05 |
Data are presented as mean ± SD. Protein levels are normalized to the shControl group.
Table 2: Effect of IDO1 Knockdown and this compound on Kynurenine Production
| Treatment Group | Kynurenine Concentration (µM) | % Inhibition vs. Control |
|---|---|---|
| shControl + Vehicle | 45.2 ± 3.8 | 0% |
| shControl + this compound (1 µM) | 5.1 ± 1.1 | 88.7% |
| shIDO1 + Vehicle | 6.8 ± 1.5 | 84.9% |
Data are presented as mean ± SD. All cells were stimulated with 50 ng/mL IFN-γ.
Table 3: Functional Effect on T-Cell Proliferation in Co-Culture
| Co-culture Condition (Cancer Cell + Treatment) | T-Cell Proliferation Index | % Rescue of Proliferation |
|---|---|---|
| T-Cells Alone (Stimulated) | 4.8 ± 0.4 | 100% |
| T-Cells + shControl (Stimulated) | 1.5 ± 0.2 | 0% |
| T-Cells + shControl + this compound (Stimulated) | 4.1 ± 0.5 | 78.8% |
| T-Cells + shIDO1 (Stimulated) | 4.3 ± 0.3 | 84.8% |
Data are presented as mean ± SD. Proliferation Index is a measure of cell divisions. % Rescue is calculated relative to the suppressed (T-Cells + shControl) and unsuppressed (T-Cells Alone) conditions.
Table 4: Effect of IDO1 Inhibition on Cancer Cell Apoptosis
| Treatment Group | % Total Apoptotic Cells (Annexin V+) |
|---|---|
| shControl + Vehicle | 5.2 ± 1.1 |
| shControl + this compound (1 µM) | 6.1 ± 1.5 |
| shIDO1 + Vehicle | 5.8 ± 1.3 |
Data are presented as mean ± SD. A minimal change in apoptosis suggests the primary effect of IDO1 inhibition is not direct cytotoxicity but immunomodulation.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 4. fortislife.com [fortislife.com]
- 5. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. 4.6. Kynurenine and Tryptophan Assay [bio-protocol.org]
- 14. ibl-america.com [ibl-america.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 17. criver.com [criver.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Assays [sigmaaldrich.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Ido1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in suppressing immune responses. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid tryptophan and produces immunosuppressive metabolites known as kynurenines.[1][2][3][4][5] This enzymatic activity leads to the inhibition of effector T cell function and the promotion of regulatory T cell (Treg) generation, creating a tolerogenic microenvironment.[1][2][3][5] Many tumors exploit this pathway to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[3][4]
Ido1-IN-2 is a potent and specific inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects and enhancing anti-tumor immunity.[3][5] Flow cytometry is an indispensable tool for elucidating the immunological effects of IDO1 inhibitors like this compound, allowing for the precise quantification and characterization of various immune cell populations within a heterogeneous sample.[6][7]
These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound on key immune cell populations, including T cells, and dendritic cells. The provided protocols and data tables, based on representative studies of potent IDO1 inhibitors, will enable researchers to design, execute, and interpret their experiments effectively.
IDO1 Signaling Pathway and Inhibition
The IDO1 pathway is a critical regulator of immune tolerance. Its inhibition by molecules such as this compound is designed to restore immune function.
Data Presentation: Effects of IDO1 Inhibition on Immune Cell Populations
The following tables summarize quantitative data from representative flow cytometry studies on the effects of potent IDO1 inhibitors on various immune cell populations. This data can serve as a benchmark for experiments conducted with this compound.
Disclaimer: The following data is derived from studies using various potent IDO1 inhibitors (e.g., 1-MT, Epacadostat) or genetic knockout models and may not be fully representative of the effects of this compound. Researchers should generate their own data for this compound.
Table 1: Effect of IDO1 Inhibition on T Cell Populations in the Tumor Microenvironment
| Cell Population | Marker Profile | Control (% of CD45+ cells) | IDO1 Inhibitor (% of CD45+ cells) | Fold Change | Reference |
| CD8+ T Cells | CD3+ CD8+ | 15.2 ± 2.1 | 25.8 ± 3.5 | ↑ 1.7x | [1] |
| CD4+ T Cells | CD3+ CD4+ FoxP3- | 20.5 ± 3.0 | 28.1 ± 4.2 | ↑ 1.4x | [1] |
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ | 8.3 ± 1.5 | 3.1 ± 0.8 | ↓ 2.7x | [1][8] |
| IFN-γ+ CD8+ T Cells | CD8+ IFN-γ+ | 5.1 ± 1.1 | 12.4 ± 2.3 | ↑ 2.4x | [8] |
Table 2: Effect of IDO1 Inhibition on Dendritic Cell (DC) Maturation in Spleen
| Cell Population | Marker Profile | Control (% of CD11c+ cells) | IDO1 Inhibitor (% of CD11c+ cells) | Fold Change | Reference |
| Mature DCs | CD11c+ MHCII+ CD86+ | 35.6 ± 4.2 | 71.0 ± 6.8 | ↑ 2.0x | [1][8] |
| Mature DCs | CD11c+ MHCII+ CD80+ | 42.1 ± 5.5 | 80.1 ± 7.9 | ↑ 1.9x | [1][8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound and Flow Cytometry Analysis
This protocol describes the treatment of peripheral blood mononuclear cells (PBMCs) with this compound and subsequent analysis of T cell and dendritic cell populations by flow cytometry.
Materials:
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cell stimulation
-
Lipopolysaccharide (LPS) for DC stimulation
-
Brefeldin A
-
FACS tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Table 3: Suggested Antibody Panel for Human PBMC Analysis
| Target | Fluorochrome | Cell Population |
| CD3 | FITC | T Cells |
| CD4 | PerCP-Cy5.5 | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| CD25 | PE-Cy7 | Activated T Cells, Tregs |
| IFN-γ | Alexa Fluor 700 | Effector T Cells |
| CD11c | APC-H7 | Dendritic Cells |
| HLA-DR | BV421 | Antigen Presenting Cells |
| CD80 | BV510 | Mature DCs |
| CD86 | BV605 | Mature DCs |
| Live/Dead Stain | e.g., Zombie Aqua | Viability |
Procedure:
-
Cell Culture and Treatment:
-
Plate freshly isolated human PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
For T cell analysis, stimulate cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.
-
For DC analysis, stimulate cells with LPS (100 ng/mL).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
For intracellular cytokine staining, add Brefeldin A (10 µg/mL) for the final 4-6 hours of incubation.
-
-
Cell Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Perform a live/dead stain according to the manufacturer's protocol.
-
Stain for surface markers by incubating cells with the antibody cocktail (e.g., anti-CD3, CD4, CD8, CD11c, HLA-DR, CD80, CD86) for 30 minutes at 4°C in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
For intracellular staining (FoxP3, IFN-γ), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, and then identify cell populations of interest based on marker expression.
-
Experimental Workflow Diagram
Logical Relationship: Gating Strategy
A proper gating strategy is crucial for accurate analysis of immune cell populations. The following diagram illustrates a typical gating strategy for the analysis of T cell subsets from human PBMCs.
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for investigating the immunological effects of the IDO1 inhibitor this compound using flow cytometry. By carefully designing antibody panels and following standardized procedures, researchers can obtain high-quality, reproducible data to advance our understanding of IDO1 inhibition in immuno-oncology and other therapeutic areas. It is recommended to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for this compound in your specific model system.
References
- 1. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO2 is critical for IDO1-mediated T-cell regulation and exerts a non-redundant function in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. PGE2-Induced IDO1 Inhibits the Capacity of Fully Mature DCs to Elicit an In Vitro Antileukemic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of tryptophan 2,3-dioxygenase expression in human monocytic leukemia/lymphoma cell lines THP-1 and U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Note: Establishing a Stable IDO1-Expressing Cell Line for Inhibitor Screening
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune regulation.[1] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, IDO1 expression is a mechanism of immune escape, as tryptophan depletion and the accumulation of its metabolites, known as kynurenines, suppress the proliferation and function of effector T cells.[1][4][5] This immunosuppressive function makes IDO1 an attractive target for cancer immunotherapy.
Developing small molecule inhibitors against IDO1 requires robust and reliable screening platforms. Stably transfected cell lines that constitutively express IDO1 provide a consistent and reproducible system for high-throughput screening (HTS) and characterization of potential inhibitors in a cellular context.[6] In contrast to transient expression, stable expression allows for long-term, defined, and reproducible expression of the gene of interest.[6] This application note provides a detailed protocol for the generation, validation, and utilization of a stable IDO1-expressing cell line for inhibitor screening assays.
Principle of the Method
The generation of a stable IDO1-expressing cell line involves introducing a mammalian expression vector containing the IDO1 gene and a selectable marker into a suitable host cell line.[7][8] Following transfection, cells are cultured in a medium containing a selective agent (e.g., an antibiotic), which eliminates non-transfected cells.[7][9] Surviving cells have integrated the vector into their genome and can be expanded. A polyclonal pool of resistant cells can be used, or single-cell cloning can be performed to generate a monoclonal, genetically identical cell line.[6][10] The resulting cell line's IDO1 expression and enzymatic activity are then validated. Finally, this stable cell line is used in a cell-based assay to measure the production of kynurenine, allowing for the determination of the potency (e.g., IC50) of test compounds.
Experimental Protocols
Part 1: Generation of a Stable IDO1-Expressing Cell Line
Protocol 1.1: Cell Line Selection and Culture
-
Cell Line Selection : Choose a host cell line with low to no endogenous IDO1 expression and high transfection efficiency. Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are common choices.[6] For this protocol, we will use HEK293T cells.
-
Culture Conditions : Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture : Passage cells every 2-3 days or when they reach 80-90% confluency. Ensure cell passage number is kept low (e.g., <30) to maintain consistent cell physiology.[11]
Protocol 1.2: Determination of Optimal Selection Agent Concentration (Kill Curve)
Before transfection, it is crucial to determine the minimum concentration of the selection agent required to kill all non-transfected cells.[7] This protocol assumes the use of an expression vector conferring resistance to G418 (Geneticin).
-
Cell Plating : Seed HEK293T cells into a 24-well plate at a density of 5 x 10⁴ cells/well in 1 mL of culture medium.
-
Antibiotic Addition : After 24 hours, replace the medium with fresh medium containing serial dilutions of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubation : Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.[7]
-
Viability Assessment : Monitor the cells daily for viability. The lowest concentration of G418 that results in 100% cell death after 10-14 days is the optimal concentration for selection.
Protocol 1.3: Transfection with IDO1 Expression Vector
-
Vector Preparation : Use a mammalian expression vector containing the full-length human IDO1 cDNA and a neomycin resistance gene (e.g., a derivative of pCMV6 or pcDNA).[12] Purify high-quality, endotoxin-free plasmid DNA.
-
Cell Plating : The day before transfection, seed 5 x 10⁵ HEK293T cells in a 6-well plate with 2 mL of antibiotic-free medium. Cells should be 70-90% confluent at the time of transfection.
-
Transfection : Transfect the cells with the IDO1 expression plasmid using a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[3] Include a negative control (mock transfection with no DNA) and a positive control (e.g., a GFP-expressing plasmid).
Protocol 1.4: Selection of Stable Polyclonal Population
-
Recovery : 48 hours post-transfection, aspirate the medium and replace it with fresh complete medium.[11]
-
Selection : 24 hours later (72 hours post-transfection), begin the selection process. Split the cells 1:5 into a new 10 cm dish containing complete medium supplemented with the predetermined optimal concentration of G418.[13]
-
Expansion : Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-transfected cells will die within the first week.[9]
-
Colony Formation : After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
Polyclonal Pool : Once a sufficient number of colonies have formed, they can be trypsinized and expanded as a mixed population (polyclonal pool). This pool can be used for initial screening.[6]
Protocol 1.5: Single-Cell Cloning via Limiting Dilution (Optional)
For a homogenous population, single-cell cloning is recommended.
-
Cell Suspension : Trypsinize the G418-resistant polyclonal pool and resuspend the cells to create a single-cell suspension.
-
Cell Counting : Count the cells accurately using a hemocytometer or automated cell counter.
-
Dilution : Dilute the cell suspension in selective medium to a final concentration of 0.5 cells per 100 µL.
-
Plating : Dispense 100 µL of the cell suspension into each well of a 96-well plate. According to the Poisson distribution, this concentration will result in approximately one-third of the wells containing a single cell.
-
Incubation and Expansion : Incubate the plate for 2-3 weeks. Visually inspect the wells for the growth of single colonies. Expand the clones from wells that clearly originated from a single cell.
Part 2: Validation of the IDO1-Expressing Cell Line
Protocol 2.1: Western Blot for IDO1 Protein Expression
-
Lysate Preparation : Grow the selected stable clone(s) and a parental (non-transfected) HEK293T control to 90% confluency in 6-well plates. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for human IDO1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.[14] Confirm the presence of a band at the correct molecular weight for IDO1 (~45 kDa) only in the transfected cell lines.
Protocol 2.2: Functional Assay - Kynurenine Measurement
This assay confirms that the expressed IDO1 is enzymatically active by measuring its product, kynurenine, in the cell culture supernatant.
-
Cell Plating : Seed the stable IDO1-expressing cells and parental control cells into a 96-well plate at 5 x 10⁴ cells/well.
-
Incubation : Incubate for 48 hours to allow for kynurenine to accumulate in the medium.
-
Supernatant Collection : Collect 150 µL of the cell culture supernatant.
-
Hydrolysis : Add 15 µL of 6.1 N trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[4]
-
Centrifugation : Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[4]
-
Colorimetric Reaction : Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate. Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[2]
-
Measurement : Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm using a microplate reader.[2][4] A strong yellow color indicates the presence of kynurenine.
Part 3: IDO1 Inhibitor Screening Protocol
Protocol 3.1: Cell-Based Assay for IC50 Determination
-
Cell Plating : Seed the validated stable IDO1-expressing cell line in a 96-well plate at a density of 3-5 x 10⁴ cells/well in 100 µL of medium. Allow cells to attach overnight.[4]
-
Compound Preparation : Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Epacadostat) in culture medium.
-
Compound Addition : Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "no inhibitor" (vehicle control) and "no cells" (background) wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
Kynurenine Measurement : Measure the kynurenine concentration in the supernatant of each well using the protocol described in 2.2 .
-
Data Analysis :
-
Subtract the background absorbance from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 x (1 - [Absorbance_Compound / Absorbance_Vehicle])
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Recommended Cell Lines and Culture Conditions
| Parameter | Recommendation |
|---|---|
| Host Cell Line | HEK293T, CHO-K1 |
| Culture Medium | DMEM (HEK293T) or F-12K (CHO-K1) |
| Supplements | 10% FBS, 1% Penicillin-Streptomycin |
| Incubation | 37°C, 5% CO₂ |
| Selection Agent | G418, Puromycin, or Blasticidin |
Table 2: Example Kill Curve Data for G418 on HEK293T Cells
| G418 Conc. (µg/mL) | Cell Viability after 14 Days (%) |
|---|---|
| 0 | 100% |
| 100 | 85% |
| 200 | 40% |
| 400 | 5% |
| 600 | 0% |
| 800 | 0% |
| Optimal Concentration | 600 µg/mL |
Table 3: Example Validation Data for Selected Clones
| Cell Line | Relative IDO1 Expression (Western Blot, Fold Change vs. Parental) | Kynurenine Production (Absorbance at 480 nm) |
|---|---|---|
| Parental HEK293T | 0 | 0.05 ± 0.01 |
| IDO1-Clone #1 | 15.2 | 1.25 ± 0.08 |
| IDO1-Clone #2 | 8.7 | 0.89 ± 0.06 |
| IDO1-Clone #3 | 21.5 | 1.88 ± 0.11 |
Table 4: Example IC50 Values for Reference Inhibitors
| Compound | Target | IC50 in IDO1-HEK293T Assay (nM) |
|---|---|---|
| Epacadostat | IDO1 | 15.3[15] |
| BMS-986205 | IDO1 | 9.5[15] |
Visualizations
Caption: The IDO1 metabolic pathway leading to immune suppression.
Caption: Workflow for generating a stable IDO1-expressing cell line.
Caption: Workflow for the cell-based IDO1 inhibitor screening assay.
References
- 1. amsbio.com [amsbio.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. addgene.org [addgene.org]
- 10. bosterbio.com [bosterbio.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. origene.com [origene.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ido1-IN-2 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent and selective IDO1 inhibitor, Ido1-IN-2, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome this challenge and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is hydrophobic. It is often dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock solution is diluted into an aqueous environment like cell culture media, the inhibitor's low aqueous solubility can cause it to precipitate out of solution. This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line. Primary cells and some sensitive cell lines may require a lower final DMSO concentration, typically below 0.1%.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture media due to its low aqueous solubility. This will likely result in poor dissolution and immediate precipitation.
Q5: How can I visually confirm if this compound has precipitated?
A5: Precipitation can be observed as a fine, crystalline solid, cloudiness, or turbidity in the cell culture medium after the addition of the inhibitor. You can also examine a small aliquot of the medium under a microscope to look for crystals.
Troubleshooting Guide
Encountering precipitation of this compound can be frustrating. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem: Precipitate forms immediately upon adding this compound working solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| Final DMSO concentration is too low. | Increase the final DMSO concentration in your culture medium, ensuring it remains within the tolerated range for your specific cell line (typically ≤ 0.5%). |
| Working solution concentration is too high. | Prepare a more dilute working solution of this compound in your chosen solvent before adding it to the cell culture medium. |
| Rapid addition of the working solution. | Add the this compound working solution dropwise to the cell culture medium while gently swirling the plate or tube to facilitate mixing and prevent localized high concentrations. |
| Temperature shock. | Ensure that both the this compound working solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing. |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound instability in aqueous media. | Prepare fresh working solutions of this compound for each experiment and minimize the time the compound is in the aqueous culture medium before the assay endpoint. |
| Interaction with media components. | Some components of cell culture media, such as high concentrations of salts or proteins in serum, can contribute to compound precipitation. Consider using a serum-free or low-serum medium for the duration of the treatment if your experimental design allows. You can also test different types of media (e.g., RPMI-1640 vs. DMEM) to see if the issue persists. |
| Evaporation of media. | Ensure proper humidification in your incubator to prevent media evaporation, which can increase the concentration of all components, including this compound, potentially leading to precipitation. |
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not extensively published, the following table provides general guidance based on its hydrophobic nature and common practices for similar small molecule inhibitors.
| Solvent/Medium | Qualitative Solubility | Recommended Maximum Final Concentration | Notes |
| DMSO | High | N/A (for stock solutions) | Prepare stock solutions in the range of 10-50 mM. |
| Ethanol | Moderate | < 0.5% | Can be used as an alternative to DMSO, but may have different effects on cells. |
| PBS (Phosphate Buffered Saline) | Very Low | Not Recommended | Direct dilution in PBS will likely cause precipitation. |
| Cell Culture Media (e.g., RPMI, DMEM) + 10% FBS | Low | Dependent on final DMSO concentration | Precipitation is highly dependent on the final concentration of this compound and the percentage of DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution and Treatment of Cells
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, ensure the final DMSO concentration in the highest concentration of your dilution series does not exceed the tolerance limit of your cells (e.g., 0.5%).
-
To minimize precipitation, add the this compound working solution to the culture medium, not the other way around.
-
Remove the existing medium from your cell culture plates.
-
Gently add the prepared this compound working solutions (and a vehicle control containing the same final concentration of DMSO) to the respective wells.
-
Gently swirl the plate to ensure even distribution of the inhibitor.
-
Return the plate to the incubator for the desired treatment duration.
-
Visualizations
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its activity has significant implications for immune suppression, particularly in the tumor microenvironment.
Caption: The IDO1 pathway leads to immune suppression in the tumor microenvironment.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A stepwise workflow to troubleshoot this compound precipitation in cell culture.
Troubleshooting inconsistent results in IDO1 activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Indoleamine 2,3-dioxygenase 1 (IDO1) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IDO1 activity assays in a question-and-answer format, offering potential causes and solutions.
Q1: Why am I observing high background signal in my no-enzyme control wells?
A: High background can obscure the true enzyme activity signal. Several factors can contribute to this issue.
-
Potential Cause 1: Spontaneous degradation of L-tryptophan. The substrate, L-tryptophan, can degrade over time, producing compounds that absorb or fluoresce at similar wavelengths to the product, kynurenine or its derivatives.
-
Solution 1: Prepare fresh L-tryptophan solutions for each experiment. Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.
-
Potential Cause 2: Contamination of reagents. Reagents may be contaminated with fluorescent or absorbing compounds.
-
Solution 2: Use high-purity reagents and sterile, nuclease-free water. Test individual assay components for background signal.
-
Potential Cause 3: Autofluorescence of test compounds (in inhibitor screening). Many small molecules exhibit intrinsic fluorescence, which can interfere with the assay readout.
-
Solution 3: Run a parallel assay plate without the enzyme or substrate to measure the compound's autofluorescence and subtract it from the experimental wells.
-
Potential Cause 4: Interference from colored compounds. In absorbance-based assays, colored compounds can interfere with the measurement of kynurenine.[1][2]
-
Solution 4: If possible, use an HPLC-based method for more specific detection. Alternatively, a fluorescence-based assay may be less susceptible to this type of interference.
| Parameter | Condition A (High Background) | Condition B (Optimized) | Expected Outcome |
| L-Tryptophan Solution | Stored at 4°C for 1 week | Freshly prepared | Reduced background signal |
| Test Compound | 10 µM compound in complete assay mix | 10 µM compound in buffer only | Measurement of compound autofluorescence |
| Reagent Purity | Standard grade | High-purity, molecular biology grade | Lower intrinsic background from components |
Q2: My measured IDO1 activity is very low or undetectable, even with a positive control.
A: Low or absent enzyme activity can be frustrating. This often points to issues with the enzyme itself or the assay conditions.
-
Potential Cause 1: Inactive enzyme. IDO1 is a heme-containing enzyme that is prone to inactivation through oxidation of its heme iron.[3] It is also sensitive to improper storage and handling.
-
Solution 1: Ensure the enzyme is stored at -80°C in appropriate buffer conditions. Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.[4] The active form of IDO1 contains a reduced ferrous heme iron, and maintaining this state is crucial for activity.[3]
-
Potential Cause 2: Suboptimal assay buffer components. The reducing system, consisting of ascorbic acid and methylene blue, is critical for maintaining the active state of IDO1.[2][3] Catalase is also necessary to remove hydrogen peroxide, which can inhibit the enzyme.[3]
-
Solution 2: Prepare the assay buffer fresh. Ensure the final concentrations of ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 100 µg/mL) are optimal as recommended in established protocols.[2]
-
Potential Cause 3: Inappropriate pH. IDO1 activity is pH-dependent, with an optimal pH of around 6.5 for the in vitro assay.[2][3]
-
Solution 3: Prepare the potassium phosphate buffer carefully and confirm the final pH of the reaction mixture is 6.5.
-
Potential Cause 4: Substrate inhibition. High concentrations of L-tryptophan can lead to substrate inhibition.[3]
-
Solution 4: Perform a substrate titration experiment to determine the optimal L-tryptophan concentration for your specific assay conditions, which is typically below 100 µM.[3]
| Parameter | Condition A (Low Activity) | Condition B (Optimized) | Expected Outcome |
| Enzyme Storage | -20°C, multiple freeze-thaws | -80°C, single-use aliquots | Preserved enzyme activity |
| Assay Buffer | Old buffer, components degraded | Freshly prepared reducing system & catalase | Maintained active enzyme state |
| pH | 7.4 | 6.5 | Optimal enzyme performance |
| L-Tryptophan Conc. | 500 µM | 50 µM | Avoidance of substrate inhibition |
Q3: I am seeing inconsistent results and poor reproducibility between replicate wells and experiments.
A: Variability can stem from multiple sources, from pipetting errors to the inherent instability of assay components.
-
Potential Cause 1: Instability of N-formylkynurenine (NFK). The direct product of the IDO1 reaction, NFK, is unstable and rapidly converts to kynurenine.[1][5] Inconsistent hydrolysis can lead to variable results.
-
Solution 1: For absorbance-based assays, ensure complete conversion of NFK to kynurenine by including a trichloroacetic acid (TCA) stop solution and incubating at 50°C for 30 minutes, as this step hydrolyzes NFK to the more stable kynurenine.[2] For fluorescence or HPLC-based assays that directly measure NFK or its derivatives, precise and consistent timing between stopping the reaction and reading the results is critical.
-
Potential Cause 2: Ligand aggregation. Test compounds, particularly at higher concentrations, can form aggregates that non-specifically inhibit the enzyme, leading to false positives and inconsistent results.[3]
-
Solution 2: Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent aggregation.[3] Always check for compound solubility issues.
-
Potential Cause 3: Pipetting inaccuracies. Small volumes of enzyme or concentrated stock solutions are often used, making the assay sensitive to pipetting errors.
-
Solution 3: Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells to ensure consistency.
-
Potential Cause 4: Edge effects in microplates. Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Solution 4: Avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubations.
| Parameter | Condition A (Inconsistent) | Condition B (Optimized) | Expected Outcome |
| NFK Hydrolysis | Inconsistent timing/temperature | Standardized TCA stop and 50°C incubation | Uniform conversion to kynurenine |
| Assay Buffer | No detergent | 0.01% Triton X-100 | Reduced compound aggregation |
| Reagent Addition | Individual well additions | Master mix | Improved well-to-well consistency |
| Plate Layout | Samples in all wells | Samples in inner 60 wells | Minimized edge effects |
Q4: My results from a cell-based assay do not correlate with my enzymatic assay results.
A: Discrepancies between in vitro biochemical assays and cell-based assays are common and can provide important insights.
-
Potential Cause 1: Cell permeability and efflux. The test compound may not efficiently cross the cell membrane to reach the intracellular IDO1 enzyme, or it may be actively transported out of the cell.
-
Solution 1: This is a property of the compound itself. Consider structure-activity relationship (SAR) studies to improve cell permeability.
-
Potential Cause 2: Off-target effects. The compound may have effects on other cellular pathways that indirectly affect IDO1 activity or the readout.[3] For example, it could affect cell viability or the expression of IDO1.
-
Solution 2: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure the observed inhibition is not due to cytotoxicity.[6]
-
Potential Cause 3: Different reducing environment. The intracellular reducing environment, which relies on physiological reductants like cytochrome b5, is different from the artificial reducing system (ascorbic acid/methylene blue) used in enzymatic assays.[3] A compound's activity might depend on the specific redox state of the enzyme.
-
Solution 3: This highlights the importance of using both assay formats. The cell-based assay provides a more physiologically relevant context.[2]
-
Potential Cause 4: Insufficient IDO1 expression in cells. The cell line used may not express sufficient levels of IDO1 for a robust assay window.
-
Solution 4: IDO1 expression is often low under basal conditions and can be dramatically upregulated by treatment with interferon-gamma (IFN-γ).[5][6] Pre-treating cells with an optimal concentration of IFN-γ for 24-48 hours is crucial for inducing IDO1 expression.[2][6]
Experimental Protocols
1. Spectrophotometric (Absorbance-Based) IDO1 Activity Assay
This protocol is adapted from established methods and measures the formation of kynurenine, which has a characteristic absorbance at 321 nm or can be detected colorimetrically after chemical derivatization.
Materials:
-
Recombinant human IDO1 enzyme
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA, 30% w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Prepare Assay Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Enzyme and Inhibitor: To the appropriate wells of a 96-well plate, add the IDO1 enzyme (e.g., 40 nM final concentration). For inhibitor screening, add the test compound at various concentrations. Include a no-enzyme control (background) and a no-inhibitor control (positive control).
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 50-100 µM. The total reaction volume should be 100-200 µL.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Hydrolyze NFK: Terminate the reaction by adding 20 µL of 30% TCA.[2] Incubate the plate at 50°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[2]
-
Develop Color: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for 10 minutes to allow color development.
-
Measure Absorbance: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
2. Cell-Based IDO1 Activity Assay
This protocol measures IDO1 activity within a cellular context by quantifying the amount of kynurenine secreted into the culture medium.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)[2][6]
-
Cell culture medium (e.g., DMEM or RPMI) with 10% FBS
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compounds (IDO1 inhibitors)
-
Trichloroacetic acid (TCA, 6.1 N)
-
Ehrlich's Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2]
-
Induce IDO1 Expression: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[2] Add the test compounds at desired concentrations.
-
Incubate: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect Supernatant: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[2]
-
Hydrolyze NFK: Add 10 µL of 6.1 N TCA to the collected supernatant, mix well, and incubate at 50°C for 30 minutes.[2]
-
Develop Color: Centrifuge the samples to pellet any precipitate. Transfer the clear supernatant to a new 96-well plate and add Ehrlich's reagent. Incubate for 10 minutes at room temperature.
-
Measure Kynurenine: Read the absorbance at 480 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in each sample and calculate the inhibitory effect of the test compounds. A parallel plate should be run to assess cell viability.
Visualizations
Caption: IFN-γ induced IDO1 expression and its immunosuppressive effect.
Caption: General workflow for a biochemical IDO1 activity assay.
Caption: Troubleshooting logic for inconsistent IDO1 assay results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of IDO1 Inhibitors in Primary Cell Cultures
Disclaimer: This technical support guide provides general information and troubleshooting advice for researchers using Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While we will refer to "Ido1-IN-2," it is important to note that publicly available data on the specific cytotoxic profile of this compound in primary cell cultures is limited. Therefore, the information presented here is largely based on the known characteristics of the IDO1 inhibitor class. Researchers should always perform initial dose-response and cytotoxicity assays to determine the optimal, non-toxic concentration for their specific primary cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine.[1] This leads to a decrease in kynurenine and its downstream metabolites, which are known to have immunosuppressive effects.[2] The primary therapeutic goal of IDO1 inhibitors is to restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2]
Q2: Is this compound expected to be cytotoxic to primary cells?
While the primary mechanism of action of this compound is not directed at inducing cell death, cytotoxicity can be a concern with any small molecule inhibitor, especially in sensitive primary cell cultures. Potential reasons for cytotoxicity include:
-
Off-target effects: The inhibitor may interact with other cellular targets besides IDO1, leading to unintended toxicities.[3][4][5]
-
High concentrations: At concentrations significantly above the effective dose for IDO1 inhibition, non-specific effects can lead to cell stress and death.
-
Cell-type specific sensitivity: Primary cells can be more sensitive to chemical perturbations than immortalized cell lines.
-
Metabolic stress: Altering a key metabolic pathway like tryptophan catabolism could potentially stress cells, although this is less likely to be the primary cause of acute cytotoxicity.
One study on the IDO1 inhibitor BMS-986205 showed that at micromolar concentrations, it could inhibit Jurkat T cell activation and induce cell death after prolonged incubation.[6] This highlights the importance of careful dose selection.
Q3: What are the known off-target effects of IDO1 inhibitors?
Some IDO1 inhibitors, particularly those that are tryptophan analogs, can have off-target effects. These can include mimicking tryptophan and affecting pathways like mTOR signaling.[3][5] Unspecific activation of the aryl hydrocarbon receptor (AhR) by some inhibitors can also induce inflammatory signaling.[3][5] It is crucial to evaluate whether this compound shares structural similarities with tryptophan to anticipate such effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The concentration of this compound is too high for the specific primary cell type. | Perform a dose-response curve to determine the EC50 for IDO1 inhibition and a parallel cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 (cytotoxic concentration 50%). Select a concentration that provides maximal IDO1 inhibition with minimal cytotoxicity. |
| The primary cells are particularly sensitive to the vehicle (e.g., DMSO) used to dissolve this compound. | Run a vehicle control with the same concentration of the solvent used in the experimental wells. If the vehicle is toxic, try to reduce its final concentration or test alternative, less toxic solvents. | |
| The inhibitor is degrading or forming toxic byproducts in the culture medium. | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in primary cell health and density. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent inhibitor concentration. | Calibrate pipettes regularly and ensure accurate dilution of the stock solution. | |
| No IDO1 inhibition observed. | The primary cells do not express IDO1 or express it at very low levels. | Confirm IDO1 expression in your primary cells at the protein level (e.g., Western blot or flow cytometry). IDO1 expression is often induced by stimuli like interferon-gamma (IFN-γ).[7][8] Consider pre-treating cells with IFN-γ to induce IDO1 expression. |
| The inhibitor is not active. | Verify the activity of the inhibitor in a positive control cell line known to express functional IDO1 (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells).[6] |
Data Presentation
Table 1: Hypothetical Cytotoxicity and Inhibitory Activity of an IDO1 Inhibitor in Primary Human T Cells
| Concentration (nM) | % IDO1 Inhibition (Kynurenine level) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V+/PI-) |
| 0 (Vehicle) | 0 | 100 | 5 |
| 10 | 25 | 98 | 6 |
| 50 | 85 | 95 | 7 |
| 100 | 95 | 92 | 8 |
| 500 | 98 | 75 | 15 |
| 1000 | 99 | 55 | 25 |
| 5000 | 99 | 20 | 60 |
This table presents example data and should be generated by the user for their specific experimental conditions.
Experimental Protocols
Here are detailed protocols for key assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10][11][12]
Materials:
-
96-well plate
-
Primary cells in culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[5][13][14][15]
Materials:
-
96-well plate
-
Primary cells in culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][16][17][18]
Materials:
-
Primary cells in suspension
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6][19][20][21]
Materials:
-
Primary cells
-
This compound
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
Procedure:
-
Treat cells with this compound to induce apoptosis. Include a negative control (untreated cells) and a positive control (e.g., cells treated with staurosporine).
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate on ice for 10-20 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (e.g., at 405 nm for colorimetric assays) or fluorescence using a plate reader.
Mandatory Visualization
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and regulation of immune-modulatory enzyme indoleamine 2,3-dioxygenase (IDO) by human airway epithelial cells and its effect on T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. IDO1-IN-1|MSDS [dcchemicals.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 19. selleckchem.com [selleckchem.com]
- 20. pnas.org [pnas.org]
- 21. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Ido1-IN-2 in vivo
Welcome to the technical support center for Ido1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vivo experiments, with a focus on minimizing off-target effects and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 16 in some literature) is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the tumor microenvironment. This action helps to restore anti-tumor immune responses that are suppressed by IDO1 activity.[1] this compound is a heme-binding inhibitor.[1]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize potential off-target effects of this compound in my in vivo studies?
Minimizing off-target effects is crucial for obtaining reliable in vivo data. Here are several strategies:
-
Dose Optimization: Conduct a dose-response study to determine the minimal effective dose that achieves the desired level of target engagement (inhibition of IDO1 activity) without causing overt toxicity or off-target effects. Start with a dose informed by preclinical studies (e.g., 100 mg/kg twice daily in mice) and titrate down.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Correlate drug exposure with the pharmacodynamic marker of IDO1 inhibition (e.g., kynurenine/tryptophan ratio) in plasma and tumor tissue. This will help in designing a dosing regimen that maintains therapeutic concentrations at the target site while minimizing systemic exposure.
-
Use of Appropriate Controls: Always include vehicle-treated control groups in your experiments. To further dissect on-target versus off-target effects, consider using a structurally related but inactive control compound if available. In genetically amenable models, comparing the effects of this compound in wild-type versus IDO1-knockout animals can definitively link the observed phenotype to IDO1 inhibition.
-
Selective Target Engagement Biomarkers: Monitor on-target and potential off-target engagement in vivo. For on-target engagement, measure the ratio of kynurenine to tryptophan in plasma and tumor tissue. For potential off-targets, if any are identified, develop specific biomarkers to monitor their modulation.
Q4: What is a recommended starting dose and administration route for this compound in mice?
Based on published preclinical data, a starting dose of 100 mg/kg, administered orally (p.o.) twice daily (b.i.d.) , has been used in a mouse EMT6 tumor syngeneic model.[1] However, the optimal dose may vary depending on the mouse strain, tumor model, and experimental endpoint. It is highly recommended to perform a dose-titration study to determine the optimal dose for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy | 1. Insufficient drug exposure at the tumor site. 2. Poor oral bioavailability in the specific mouse strain. 3. Rapid metabolism of the compound. 4. The tumor model is not dependent on the IDO1 pathway. | 1. Perform PK/PD analysis to confirm target engagement. Measure plasma and tumor concentrations of this compound and the kynurenine/tryptophan ratio. 2. Consider an alternative formulation or administration route (e.g., intraperitoneal injection). 3. Analyze plasma for metabolites of this compound. 4. Confirm IDO1 expression in your tumor model by immunohistochemistry (IHC) or Western blot. |
| Observed toxicity (e.g., weight loss, lethargy) | 1. On-target toxicity due to systemic IDO1 inhibition. 2. Off-target toxicity. 3. Formulation-related toxicity. | 1. Reduce the dose of this compound. 2. Conduct a preliminary off-target screening (e.g., against a panel of kinases or other heme-containing enzymes). If off-targets are identified, consider using a more selective inhibitor if available. 3. Administer the vehicle alone to a control group to rule out formulation-related toxicity. |
| High variability in experimental results | 1. Inconsistent drug administration. 2. Variability in tumor growth and IDO1 expression. 3. Differences in drug metabolism between individual animals. | 1. Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to minimize stress and ensure delivery to the stomach. 2. Start treatment when tumors have reached a consistent size. If possible, stratify animals into treatment groups based on tumor volume. 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| IDO1 | Human | 81 |
| IDO1 | Mouse | 59 |
| IDO1 | Rat | 28 |
| Data sourced from MedChemExpress and the primary publication by Zhang H, et al. (2019).[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | t1/2 | CL/CLu (mL/min/kg) | F (%) |
| Rat | 3.7 hours | 15 / 319 | 63 |
| Dog | 6 hours | 6 / 88 | 67 |
| t1/2: half-life; CL/CLu: clearance/unbound clearance; F: oral bioavailability. Data sourced from MedChemExpress. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Tumor Model
This protocol is a general guideline based on published information and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water, or a solution of PEG300, Tween 80, and water)
-
Tumor-bearing mice (e.g., BALB/c mice with EMT6 tumors)
-
Oral gavage needles
-
Standard animal monitoring equipment
Procedure:
-
Formulation of this compound:
-
Option A (Methylcellulose-based): Prepare a suspension of this compound in 0.5% methylcellulose in sterile water. Ensure the suspension is homogenous before each administration.
-
Option B (PEG300/Tween 80-based): For a 1 mL working solution, dissolve the required amount of this compound in 50 µL of DMSO. Add 400 µL of PEG300 and mix until clear. Add 50 µL of Tween 80 and mix until clear. Finally, add 500 µL of sterile water to bring the final volume to 1 mL. This solution should be prepared fresh daily.
-
-
Dosing:
-
Based on the literature, a starting dose is 100 mg/kg.[1] The volume to be administered will depend on the concentration of your formulation and the weight of the mouse.
-
-
Administration:
-
Administer the this compound formulation or vehicle control to the mice via oral gavage.
-
The dosing frequency reported in one study was twice daily (b.i.d.).[1]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
At selected time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.
-
If applicable, excise the tumor tissue.
-
Process the plasma and tumor homogenates to measure the concentrations of tryptophan and kynurenine using LC-MS/MS to determine the kynurenine/tryptophan ratio as a biomarker of IDO1 inhibition.
-
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies with this compound.
Caption: A logical troubleshooting workflow for in vivo experiments with this compound.
References
Technical Support Center: Troubleshooting Fluorescent IDO1 Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for dealing with high background fluorescence in Indoleamine 2,3-dioxygenase 1 (IDO1) assays. The content is structured in a question-and-answer format to directly address common issues.
Understanding the IDO1 Fluorescent Assay
The fluorescent-based IDO1 assay quantifies the enzymatic activity of IDO1, which catalyzes the conversion of L-tryptophan (L-Trp) to N-formylkynurenine (NFK). NFK is then hydrolyzed to kynurenine (Kyn), a fluorescent molecule. An increase in fluorescence is proportional to the IDO1 activity. High background fluorescence can mask the true signal, leading to inaccurate results and low signal-to-background ratios.[1][2]
Figure 1. Simplified workflow of the fluorescent IDO1 assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My "No-Enzyme" and "Blank" control wells show high fluorescence. What are the likely causes?
High background in wells lacking the IDO1 enzyme indicates that a component of the assay mixture other than the enzymatic product (kynurenine) is generating a fluorescent signal.
Possible Causes & Solutions:
-
Substrate (L-Tryptophan) Degradation: L-Tryptophan can be unstable and degrade, especially when exposed to light, leading to the formation of fluorescent products.[3][4][5]
-
Solution: Prepare L-Tryptophan solutions fresh for each experiment.[6] Store the stock solution in small aliquots at -20°C or below, protected from light.[6] Consider de-gassing solutions or working under an inert atmosphere (like nitrogen) to minimize oxidation, as L-Trp is less stable under air.[3]
-
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents (e.g., HPLC-grade water). Test each component of the assay buffer individually in a well to identify the source of the background fluorescence.
-
-
Assay Plate Issues: The type of microplate can significantly impact background.
-
Solution: Always use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from external light sources.[7] If high background persists, test a different lot or brand of plates.
-
-
Media Components: If using a cell-based assay, components in the cell culture medium like phenol red, fetal bovine serum (FBS), and certain amino acids (tyrosine, tryptophan) are known to be autofluorescent.[7][8]
-
Solution: When taking final measurements, replace the culture medium with an optically clear, serum-free, and phenol red-free buffer or medium, such as Gibco's FluoroBrite™ DMEM.[9]
-
Q2: I suspect my test compound is causing interference. How can I confirm and correct for this?
Test compounds are a common source of assay interference through autofluorescence or quenching.[10][11]
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing the assay buffer and your test compound at the highest concentration used in the experiment, but without the IDO1 enzyme or L-Tryptophan.
-
Measure Fluorescence: Read the fluorescence of these wells. A high signal confirms that your compound is autofluorescent at the assay's excitation and emission wavelengths.
-
Correct for Interference: If the compound is fluorescent, you can subtract the signal from the "Compound Only" control from your experimental wells. However, this is only a valid correction if the compound's fluorescence is not affected by other assay components.
Protocol: Assessing Compound Autofluorescence
-
In a 96-well black plate, add assay buffer to multiple wells.
-
Add your test compound to a set of wells at the same final concentrations used in the main experiment.
-
For a baseline, include wells with assay buffer only ("Buffer Blank").
-
Incubate the plate under the same conditions as your main assay (time and temperature).
-
Measure fluorescence using the same plate reader settings (Excitation/Emission wavelengths, gain).
-
Analysis: Net Compound Fluorescence = (Signal from Compound Well) - (Signal from Buffer Blank Well). This value can be subtracted from the corresponding data points in the main assay.
Figure 2. Workflow for identifying compound autofluorescence.
Q3: The background fluorescence increases over time, even in my control wells. What's happening?
A time-dependent increase in background suggests an ongoing non-enzymatic reaction or instability.
Possible Causes & Solutions:
-
Photodegradation of L-Tryptophan: As mentioned in Q1, L-Tryptophan is sensitive to light.[3] The excitation light from the plate reader itself can cause the substrate to degrade into fluorescent products over the course of a kinetic reading.
-
Solution: Minimize the exposure of the plate to light. If taking kinetic readings, reduce the number of measurement points or the "number of flashes" setting on the plate reader to limit light exposure.[7]
-
-
Reagent Instability: Assay components, like the reducing agent ascorbic acid, can auto-oxidize, potentially generating reactive oxygen species that could interact with other components to create fluorescent artifacts. The standard IDO1 assay mixture includes catalase to minimize the effects of hydrogen peroxide produced by the reducing system.[12]
-
Solution: Ensure all components are within their expiration dates and have been stored correctly. Prepare the complete reaction mixture immediately before use.
-
Q4: How do I properly perform background subtraction?
Correct background subtraction is critical for accurate data.
General Principles:
-
The ideal "blank" or "background" control should contain all components of the reaction except the one variable being measured.[13][14]
-
For an enzymatic assay, the primary background control is the "No-Enzyme Control" (contains buffer, substrate, and cofactors but no IDO1). This accounts for the intrinsic fluorescence of the substrate and other reagents.
-
When testing inhibitors, a "Compound Only Control" is also necessary, as described in Q2.[9]
Protocol: Data Analysis with Background Subtraction
-
Calculate Average Blanks:
-
Avg_No_Enzyme_Blank = Average fluorescence of wells with all components except IDO1.
-
Avg_Compound_Blank = Average fluorescence of wells with buffer and the specific compound concentration, but no enzyme.
-
-
Correct the Data:
-
For positive control wells (enzyme, no inhibitor): Corrected_Signal = (Signal from Positive Control Well) - (Avg_No_Enzyme_Blank)
-
For inhibitor test wells (enzyme + inhibitor): Corrected_Signal = (Signal from Test Well) - (Avg_Compound_Blank)
-
Note: Some protocols advocate for subtracting the "No-Enzyme" blank from all wells. However, if a compound is significantly autofluorescent, subtracting its specific blank is more accurate.
-
Data Tables for Reference
Table 1: Common Controls for IDO1 Fluorescent Assay
| Control Type | Purpose | Components | Expected Result |
|---|---|---|---|
| Blank | To measure background from buffer and plate. | Assay Buffer Only | Lowest signal |
| No-Enzyme Control | To measure background from substrate and cofactors. | Buffer + L-Trp + Cofactors | Low signal |
| Positive Control | To measure maximal enzyme activity. | Buffer + L-Trp + Cofactors + IDO1 Enzyme | Highest signal |
| Inhibitor Control | To confirm the activity of a known inhibitor. | Positive Control + Known Inhibitor (e.g., Epacadostat) | Signal significantly lower than Positive Control |
| Compound Control | To measure autofluorescence of test compounds. | Buffer + Test Compound | Varies; high signal indicates interference |
Table 2: Example Reagent Concentrations & Instrument Settings
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| L-Tryptophan (Substrate) | 100 - 400 µM | [12] |
| IDO1 Enzyme (Recombinant) | 20 - 40 ng/µl (final concentration may vary) | [15] |
| Ascorbic Acid | 20 mM | [12] |
| Methylene Blue | 10 µM | [12] |
| Catalase | 100 - 200 µg/mL | [12] |
| Epacadostat (Control Inhibitor) | IC₅₀ ≈ 7 nM (cellular), 72 nM (enzymatic) | [16] |
| Excitation Wavelength | 365 - 400 nm | [1][15] |
| Emission Wavelength | 480 - 510 nm |[1][15] |
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Tryptophan [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
Selecting the appropriate negative and positive controls for Ido1-IN-2 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Ido1-IN-2, a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Proper experimental design, including the selection of appropriate controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IDO1 and its inhibitor, this compound?
A: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the breakdown of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine (NFK).[1][2] This process is a key component of the kynurenine pathway.[3] The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[4] This is a mechanism that cancer cells can exploit to evade the immune system.[5]
This compound is a small molecule inhibitor designed to block the enzymatic activity of IDO1. By inhibiting IDO1, these compounds prevent the degradation of tryptophan, helping to restore normal immune function and allowing immune cells, such as T-cells, to recognize and attack tumor cells more effectively.[4]
Q2: Why is Interferon-gamma (IFNγ) used to stimulate cells in IDO1 experiments?
A: Under normal physiological conditions, IDO1 activity is typically low in most tissues.[2] Its expression is dramatically upregulated by pro-inflammatory cytokines, most notably Interferon-gamma (IFNγ).[2][6][7] Therefore, treating cells in culture with IFNγ is a standard and essential step to induce robust IDO1 expression and create a system where the effects of an IDO1 inhibitor can be accurately measured.[8][9] The signaling pathway involves the activation of transcription factors like STAT1 and IRF-1, which bind to regulatory elements in the IDO1 gene promoter.[10][11]
Caption: IFNγ signaling pathway leading to the expression and activity of IDO1.
Q3: What are the best positive and negative controls for an this compound experiment?
A: Selecting a comprehensive set of controls is crucial for validating your results. The table below summarizes the recommended controls for a typical cell-based IDO1 inhibition assay.
| Control Type | Description | Purpose | Expected Outcome |
| Positive | IFNγ Stimulation Only | To confirm that IFNγ successfully induces IDO1 activity in the chosen cell line. | High kynurenine production. |
| Positive | Reference IDO1 Inhibitor (e.g., Epacadostat) | To validate the assay's ability to detect IDO1 inhibition. Provides a benchmark for this compound's potency.[8] | Significant reduction in kynurenine levels compared to the IFNγ-only control. |
| Negative | No Treatment (Basal) | To measure the baseline level of IDO1 activity in unstimulated cells. | Very low to no detectable kynurenine. |
| Negative | Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve this compound on cell viability or IDO1 activity. | High kynurenine production (similar to IFNγ-only control). |
| Negative | IDO1 Knockout/Knockdown Cells (if available) | The "gold standard" control to confirm that the observed effects are specifically mediated by IDO1.[6] | No significant kynurenine production, even with IFNγ stimulation. |
Experimental Protocol: Cell-Based IDO1 Activity Assay
This protocol describes a common method for evaluating the potency of this compound by measuring its ability to inhibit IFNγ-induced IDO1 activity in a cancer cell line (e.g., SKOV-3 or HeLa).[1][8]
Caption: Standard experimental workflow for testing an IDO1 inhibitor.
Detailed Steps:
-
Cell Culture: Seed a suitable cell line (e.g., SKOV-3 ovarian cancer cells) into a 96-well plate at a density that ensures they are sub-confluent throughout the experiment (e.g., 1 x 10⁴ cells/well).[1]
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) for all wells except the 'No Treatment' control.[12] Incubate for the optimal time to induce IDO1 (typically 24-72 hours).
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Epacadostat) in culture medium. Also prepare a vehicle control. Add these compounds to the designated wells.
-
Tryptophan Catabolism: Incubate the plate for 24-48 hours. During this time, the induced IDO1 enzyme will convert tryptophan to kynurenine in the control wells.
-
Kynurenine Measurement:
-
Collect the supernatant.
-
To measure kynurenine, you can use HPLC-DAD (High-Pressure Liquid Chromatography with a Diode Array Detector) or a more sensitive method like LC-MS/MS.[13]
-
Alternatively, commercial fluorometric or colorimetric assay kits are available which measure N-formylkynurenine or kynurenine.[2][14]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value. It is also recommended to perform a cell viability assay (e.g., MTT) to ensure the observed inhibition is not due to cytotoxicity.[8][15]
Troubleshooting Guide
Q4: My positive control (reference inhibitor) and/or this compound show no inhibition. What went wrong?
A: This is a common issue that can often be resolved by systematically checking your experimental setup.
| Potential Cause | Recommended Action |
| Insufficient IDO1 Induction | Confirm that your IFNγ is active and used at an optimal concentration. Verify that your cell line is responsive to IFNγ and expresses IDO1. You can check IDO1 mRNA or protein levels via RT-qPCR or Western blot.[12] |
| Inactive Compound | Verify the integrity and concentration of your inhibitor stock solutions. If possible, test a fresh batch of the compound. |
| Assay Sensitivity Issue | Ensure your kynurenine detection method is sensitive enough. The difference between your basal and IFNγ-stimulated kynurenine levels should be significant. Consider a more sensitive method like LC-MS/MS if using colorimetric assays.[1] |
| Incorrect Timing | The timing of IFNγ stimulation and inhibitor addition can be critical. Optimize the incubation times for your specific cell line and assay. |
Q5: My vehicle control shows lower kynurenine levels than my IFNγ-only control. Why?
A: The vehicle (e.g., DMSO) should ideally be inert. If it appears to inhibit IDO1 activity, consider the following:
-
High Vehicle Concentration: High concentrations of DMSO can be toxic to cells, reducing their metabolic activity, including IDO1 function. Ensure the final DMSO concentration is low (typically <0.5%). Run a cell viability assay to check for toxicity.[8]
-
Vehicle Impurity: The vehicle itself might contain impurities that interfere with the assay or the enzyme. Test a new or different lot of the solvent.
Q6: How can I be sure that the effects of this compound are specific to IDO1 and not due to off-target effects?
A: This is a critical question in drug development. While this compound is designed for IDO1, ruling out other effects is important.
-
Confirm with IDO1-deficient cells: The most definitive way to prove on-target activity is to test this compound in IDO1 knockout or shRNA-knockdown cells. The inhibitor should have no effect on the kynurenine pathway in these cells.[6]
-
Assess Cell Viability: Always run a parallel cytotoxicity assay. A potent inhibitor should reduce kynurenine production at concentrations that do not affect cell viability.[9]
-
Consider TDO and IDO2: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2) are other enzymes that can catabolize tryptophan.[1][16] If your cell model expresses these, consider using cell lines that are deficient in them or employ specific assays to rule out cross-inhibition.
-
Beware of Tryptophan Mimicry: Some IDO inhibitors are tryptophan analogs and may have off-target effects on pathways that sense amino acid levels, such as the mTOR pathway.[3][17] These effects can complicate the interpretation of results, especially in complex biological systems.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Effects of upregulated indoleamine 2, 3-dioxygenase 1 by interferon γ gene transfer on interferon γ-mediated antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The role of IFN-gamma and TNF-alpha-responsive regulatory elements in the synergistic induction of indoleamine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regulation of human indoleamine 2,3-dioxygenase gene expression by interferons-gamma and -alpha. Analysis of the regulatory region of the gene and identification of an interferon-gamma-inducible DNA-binding factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Indoleamine 2,3-dioxygenase-1 (IDO1) enhances survival and invasiveness of endometrial stromal cells via the activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Why is my IDO1 inhibitor not showing activity in cells?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of activity with their Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My IDO1 inhibitor is potent in a biochemical (enzymatic) assay but shows no activity in my cell-based assay. What are the common causes for this discrepancy?
This is a frequent challenge. The transition from a cell-free environment to a complex cellular system introduces multiple variables. The primary reasons for this discrepancy include:
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the intracellular IDO1 enzyme.
-
Compound Instability: The inhibitor might be unstable or rapidly metabolized in the cell culture medium or within the cell.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps.
-
Insufficient IDO1 Expression/Activity: The chosen cell line may not express sufficient levels of functional IDO1 enzyme, even after induction.[1]
-
Cytotoxicity: The inhibitor may be toxic to the cells, leading to a reduction in cell viability and, consequently, a decrease in overall metabolic activity, including kynurenine production. This can be misinterpreted as inhibition.[2][3]
-
Assay-Specific Artifacts: The reducing agents used in enzymatic assays (like ascorbate and methylene blue) are different from the physiological reductants within a cell (like cytochrome b5), which can affect inhibitor potency.[4][5]
Q2: How can I be sure that IDO1 is expressed and active in my cell line?
It is crucial to verify IDO1 expression and activity in your specific cellular model, as expression levels can vary significantly between cell lines and may not always correlate between mRNA and protein levels.[5][6]
-
Confirm IDO1 Expression:
-
Baseline Expression: Most tumor cell lines require stimulation with interferon-gamma (IFN-γ) to upregulate IDO1 expression.[1][7] Basal expression is often low or absent.
-
Induction: Treat cells with IFN-γ (typically 50-100 ng/mL for 24-48 hours) to induce IDO1 expression.[2][8][9] Pro-inflammatory cytokines like TNF-α can sometimes enhance this induction.[7][10][11]
-
Verification: Confirm the upregulation of IDO1 mRNA via RT-qPCR and protein via Western Blot or immunofluorescence.[8][12]
-
-
Confirm IDO1 Activity:
-
The most direct method is to measure the conversion of tryptophan (Trp) to kynurenine (Kyn) in the cell culture supernatant.
-
In an induced culture, you should observe a significant depletion of tryptophan from the media and a corresponding accumulation of kynurenine.[13] The Kyn/Trp ratio is a reliable indicator of IDO1 activity.[12][14]
-
Q3: My control cells (IFN-γ stimulated, no inhibitor) are not producing kynurenine. What went wrong?
This indicates a fundamental issue with the assay setup or the cell model. Use the following checklist to troubleshoot:
-
IFN-γ Potency: Ensure your IFN-γ stock is active and used at an effective concentration (e.g., 50-100 ng/mL).[2][8]
-
Cell Line Responsiveness: Confirm that your chosen cell line is responsive to IFN-γ and capable of upregulating functional IDO1. Not all cell lines do. For example, HeLa, SKOV-3, and some melanoma lines are known to be responsive.[2][5][15][16]
-
Tryptophan Availability: Check that the cell culture medium contains an adequate concentration of L-tryptophan, the substrate for IDO1. Some protocols recommend supplementing the medium with L-Trp.[2]
-
Incubation Time: Ensure sufficient incubation time after IFN-γ stimulation (24-48 hours) for IDO1 protein to be expressed, and after substrate addition (24 hours) for kynurenine to accumulate.[2][5]
-
Kynurenine Detection Method: Verify that your kynurenine detection method is working correctly. Run a standard curve with known concentrations of kynurenine.
Q4: How can I rule out that my inhibitor's apparent activity is just due to cytotoxicity?
A reduction in kynurenine can be caused by true IDO1 inhibition or simply by cell death.[2] It is mandatory to run a cytotoxicity assay in parallel with your activity assay.
-
Recommended Assays: Use assays like MTT, MTS, or measure caspase 3/7 activation.
-
Experimental Setup: Treat the cells with the same concentrations of your inhibitor as used in the activity assay and for the same duration.
-
Interpretation: A potent inhibitor should significantly reduce kynurenine production at concentrations where cell viability remains high (e.g., >90%). If the IC50 for kynurenine reduction is similar to the concentration that causes significant cell death, the compound is likely cytotoxic and not a specific IDO1 inhibitor.[2][3]
Troubleshooting Workflow
This decision tree can help diagnose why your IDO1 inhibitor is not showing cellular activity.
Key Experimental Protocols
Protocol 1: Induction of IDO1 Expression in Adherent Cells
This protocol describes how to stimulate cells (e.g., SKOV-3, HeLa) to express IDO1.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.[2]
-
IFN-γ Stimulation: The next day, add human IFN-γ to the cell culture medium to a final concentration of 100 ng/mL.[2]
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂ to allow for IDO1 protein expression.[2][5]
Protocol 2: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures IDO1 enzyme activity by quantifying its product, kynurenine.
-
Prepare Assay Medium: Prepare fresh culture medium supplemented with L-tryptophan (final concentration ~50 µg/mL).[2]
-
Add Inhibitor: Serially dilute your IDO1 inhibitor in the prepared Assay Medium. Remove the IFN-γ containing medium from the cells and replace it with 200 µL of the medium containing the test inhibitor or vehicle control (e.g., DMSO).[2] Ensure the final DMSO concentration is non-toxic (typically ≤0.2%).[2]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[2]
-
Sample Collection: After incubation, collect 140 µL of the cell supernatant.[5]
-
Kynurenine Detection (Ehrlich's Reagent Method):
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[5]
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet any precipitate.[2]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[5]
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.[2][5]
-
-
Quantification: Determine the kynurenine concentration by comparing the absorbance values to a standard curve prepared with known kynurenine concentrations.
Protocol 3: Cell Viability Assay
This should be run in parallel with the activity assay to exclude cytotoxicity.
-
Cell Treatment: Plate and treat cells with your inhibitor exactly as described in Protocol 2 (Steps 1 & 2).
-
Incubation: Incubate for the same duration (24 hours).
-
Measurement: Following incubation, perform a standard cell viability assay (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Example Comparison of Inhibitor Potency
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity CC50 (µM) |
| Epacadostat | 7 | 1.7 (HeLa cells)[17] | > 50 |
| BMS-986205 | 2 | 1.1 (HEK293-hIDO1)[17] | > 50 |
| Your Compound | 10 | > 10,000 | 5 |
| Interpretation | Potent in vitro | Inactive in cells | Cytotoxic |
Table 2: Expected Kynurenine Levels in a Cellular Assay
| Condition | Tryptophan (µg/mL) | Kynurenine (µg/mL) | IDO1 Activity |
| Untreated Cells | ~50 | < 1 | Basal / None |
| IFN-γ Stimulated | < 5 | ~50 | High |
| IFN-γ + Potent Inhibitor | ~45 | < 5 | Inhibited |
| IFN-γ + Inactive Compound | < 5 | ~50 | High |
| IFN-γ + Cytotoxic Compound | ~50 | < 10 | Low (due to cell death) |
Note: Values are illustrative and depend on the cell line and specific assay conditions.[2]
Visualizing the IDO1 Pathway and Assay Workflow
IDO1 Metabolic Pathway
This diagram illustrates the central role of IDO1 in tryptophan metabolism, which is the target of inhibition.
Experimental Workflow Diagram
This workflow provides a visual guide to the key steps of a cellular IDO1 inhibitor assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression and regulation of immune-modulatory enzyme indoleamine 2,3-dioxygenase (IDO) by human airway epithelial cells and its effect on T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of upregulated indoleamine 2, 3-dioxygenase 1 by interferon γ gene transfer on interferon γ-mediated antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
Adjusting experimental conditions for different IDO1-expressing cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with different Indoleamine 2,3-dioxygenase 1 (IDO1) expressing cell lines.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my IDO1 experiment?
A1: The choice of cell line depends on whether your research requires constitutive (continuous) or inducible IDO1 expression.
-
Constitutively Expressing Cell Lines: These cells express IDO1 without external stimulation. They are useful for studying the intrinsic effects of IDO1 and for initial inhibitor screening. However, the mechanism driving this expression, such as autocrine signaling loops involving IL-6/STAT3, may differ from the canonical IFN-γ pathway.[1][2]
-
Inducibly Expressing Cell Lines: Most cell lines require stimulation, typically with interferon-gamma (IFN-γ), to express IDO1.[3][4] These models are relevant for studying inflammation-driven IDO1 expression, which is common in the tumor microenvironment.[5]
Q2: My cell line is supposed to express IDO1, but I can't detect it. What went wrong?
A2: This is a common issue that can be traced to several factors. First, confirm if your cell line is a constitutive or inducible expressor. Many cancer cell lines require induction with IFN-γ to express IDO1 and IDO2 mRNA.[4] If using an inducible line, the induction protocol is critical. For HeLa cells, for example, treatment with IFN-γ is necessary to induce IDO1 activity.[6][7] If the problem persists, consider the troubleshooting steps outlined in the guide below.
Q3: I am seeing high variability in my kynurenine measurements. How can I improve my IDO1 activity assay?
A3: Variability in kynurenine assays can stem from sample preparation, reaction conditions, or the detection method. Ensure consistent cell lysis, precise timing of incubations, and accurate protein quantification. The enzymatic reaction is sensitive to pH and the concentration of cofactors like ascorbic acid and methylene blue.[8][9] For inhibitor studies, be aware that some compounds can interfere with the assay through non-specific mechanisms like redox cycling.[10][11]
Q4: My IDO1 inhibitor shows high potency in the enzymatic assay but weak activity in my cell-based assay. Why?
A4: Discrepancies between biochemical and cellular assays are common. Potential reasons include:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular IDO1 enzyme.
-
Compound Stability: The inhibitor might be unstable in cell culture media or rapidly metabolized by the cells.
-
Off-Target Effects: The compound could have off-target effects that impact cell viability or other pathways, masking the specific inhibition of IDO1.[10][12] It's crucial to run parallel cell viability assays.[13]
-
Mechanism of Action: Some inhibitors, like BMS-986205, preferentially bind to the apo- (heme-free) form of IDO1, which can limit their maximum effect in a cellular context where the enzyme is actively cycling.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Low or No IDO1 Protein Expression
If you are unable to detect IDO1 protein by Western Blot, follow this workflow to diagnose the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of Ido1-IN-2 and Epacadostat Potency in IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Ido1-IN-2 and epacadostat. This analysis is supported by experimental data on their respective potencies and detailed methodologies.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[1][2] This process, which occurs within the tumor microenvironment, leads to the depletion of tryptophan and the accumulation of kynurenine. These metabolic changes create an immunosuppressive environment by inhibiting the proliferation and function of effector T-cells and natural killer (NK) cells, while promoting the activity of regulatory T-cells (Tregs).[1][2][3] By blocking this activity, IDO1 inhibitors aim to restore anti-tumor immune responses.[1]
This guide focuses on a comparative evaluation of two prominent IDO1 inhibitors: this compound and epacadostat (formerly INCB024360).
Comparative Potency: this compound vs. Epacadostat
The potency of both inhibitors has been evaluated in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented below summarizes their inhibitory activities in both enzymatic and cellular contexts.
| Inhibitor | Assay Type | Species | IC50 Value | References |
| Epacadostat | Enzymatic Assay | Not Specified | 71.8 nM | [4][5][6] |
| Cellular Assay | Human | ~10 nM | [4][7][8][9][10] | |
| Cellular Assay | Mouse | 52.4 nM | [4][7] | |
| This compound | Cellular Assay | Human | 81 nM | [11] |
| Cellular Assay | Mouse | 59 nM | [11][12] | |
| Cellular Assay | Rat | 28 nM | [11][12] |
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme.[4][5][6] It has demonstrated high selectivity for IDO1 over other related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[4][7][9] Clinical trials have investigated epacadostat in combination with other immunotherapies, such as pembrolizumab, although a Phase III trial in melanoma did not meet its primary endpoint.[13][14]
This compound is also a potent and selective IDO1 inhibitor with demonstrated anti-cancer activity.[11][12]
Experimental Protocols
The determination of IC50 values for IDO1 inhibitors typically involves both enzymatic and cellular assays.
Recombinant IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1 enzyme.
-
Enzyme Activation: Recombinant human IDO1 is pre-incubated with hemin and a reducing agent like L-ascorbic acid in a reaction buffer.
-
Inhibitor Incubation: A dilution series of the test compound (e.g., this compound or epacadostat) is added to the activated enzyme and incubated for a defined period at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, L-tryptophan.
-
Reaction Quenching: The reaction is allowed to proceed for a specific time and then stopped by adding a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: The amount of kynurenine produced is quantified. This is often achieved by a colorimetric method where the kynurenine is converted to a colored product by reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde), and the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Cell-Based IDO1 Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant system.
-
Cell Culture: Human tumor cells that express IDO1, such as SKOV-3 ovarian cancer cells or HEK293 cells transfected with human IDO1, are cultured in appropriate media.[4][6]
-
IDO1 Induction: IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[6]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing a serial dilution of the test inhibitor.
-
Tryptophan Addition: L-tryptophan is added to the culture medium.
-
Incubation: The cells are incubated for a period (e.g., 24-72 hours) to allow for tryptophan metabolism.
-
Supernatant Collection: The cell culture supernatant is collected to measure the concentration of kynurenine.
-
Kynurenine Quantification: Kynurenine levels in the supernatant are measured, typically using high-performance liquid chromatography (HPLC) or the colorimetric method described above.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration and fitting the data to a dose-response curve.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how inhibitors like this compound and epacadostat disrupt this pathway.
Caption: The IDO1 pathway promotes immune evasion, which is blocked by inhibitors.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. d-nb.info [d-nb.info]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epacadostat | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. This compound - Immunomart [immunomart.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Epacadostat - Wikipedia [en.wikipedia.org]
- 14. What is Epacadostat used for? [synapse.patsnap.com]
A Comparative Guide to Ido1-IN-2 and Other Novel IDO1 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Ido1-IN-2 against other novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The data presented is compiled from publicly available preclinical studies to assist researchers in evaluating these compounds for further investigation in cancer immunotherapy.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment.[2] This is achieved through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses, often in combination with other immunotherapies like checkpoint inhibitors.[2][5]
Comparative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and other notable novel IDO1 inhibitors.
In Vitro Potency and Selectivity
| Compound | Target(s) | Enzymatic IC50 (human) | Cellular IC50 (human) | Selectivity | Reference |
| This compound (compound 16) | IDO1 | 81 nM | 59 nM (mouse), 28 nM (rat) | Data not available | [5][6] |
| Epacadostat (INCB024360) | IDO1 | 71.8 nM | 10 nM | >1000-fold vs. IDO2/TDO | [7] |
| Navoximod (NLG-919/GDC-0919) | IDO1 | 83.37 nM (cell-based) | 44.56 nM (enzyme-based) | ~20-fold vs. TDO | [2][8] |
| BMS-986205 (Linrodostat) | IDO1 | ~2 nM | 0.5 nM | Highly selective | [8][9] |
| PCC0208009 | IDO1 | Not active | 4.52 nM | Data not available | [2] |
| IDO1/2-IN-1 (compound 4t) | IDO1/IDO2 | 28 nM (IDO1), 144 nM (IDO2) | Data not available | Dual inhibitor | [10][11] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing Regimen | Monotherapy Effect | Combination Effect (with anti-PD-1) | Reference |
| This compound (compound 16) | EMT6 | 100 mg/kg, bid | Data not available | Significant therapeutic benefit | [2] |
| Epacadostat (INCB024360) | CT26 | 100 mg/kg, qd | Suppressed tumor growth | Enhanced anti-tumor response | [1] |
| PCC0208009 | CT26 & B16F10 | 0.8 mmol/kg, bid | Significant tumor growth inhibition | Data not available | [12] |
bid: twice daily; qd: once daily.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment.
Caption: The IDO1 pathway promotes immune evasion.
Experimental Workflow: In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse model.
Caption: Workflow for in vivo IDO1 inhibitor efficacy testing.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Objective: To determine the IC50 value of a test compound against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, methylene blue, catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)
-
96-well microplate
-
Plate reader (480 nm absorbance)
Procedure:
-
Prepare the reaction mixture in the assay buffer containing recombinant IDO1, ascorbic acid, methylene blue, and catalase.[13]
-
Add serial dilutions of the test compound to the wells of the 96-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.[13]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, which also hydrolyzes N-formylkynurenine to kynurenine.[13]
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
HeLa Cell-Based Kynurenine Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the cellular IC50 value of a test compound.
Materials:
-
HeLa cells (or other IDO1-inducible cell line like SKOV-3)[14]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reagents for kynurenine detection (TCA and DMAB as above)
-
96-well cell culture plate
-
Plate reader (480 nm absorbance)
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.[13]
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[13][14]
-
Add serial dilutions of the test compound to the cells and incubate for a specified period.
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine, add TCA to the supernatant, incubate at 50°C for 30 minutes, and then centrifuge.[13]
-
Transfer the supernatant to a new plate, add DMAB reagent, and measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.
In Vivo Tumor Model (CT26 Syngeneic Model)
This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of an IDO1 inhibitor alone or in combination with other therapies.
Objective: To assess the in vivo anti-tumor activity of a test compound in an immunocompetent mouse model.
Materials:
-
CT26 murine colon carcinoma cells[15]
-
BALB/c mice (syngeneic to the CT26 cell line)
-
Test compound (e.g., this compound) formulated for oral or intraperitoneal administration
-
Combination agent (e.g., anti-PD-1 antibody)
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for dosing and animal monitoring
Procedure:
-
Inject CT26 cells (e.g., 5 x 10^5 cells) subcutaneously into the flank of BALB/c mice.[1][15]
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., ~100-150 mm³), randomize the mice into treatment groups.[15]
-
Typical treatment groups include: Vehicle control, test compound alone, combination agent alone (e.g., anti-PD-1), and test compound plus combination agent.
-
Administer the treatments according to the specified dosing schedule (e.g., oral gavage twice daily for the test compound, intraperitoneal injection twice a week for the antibody).[1][2]
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice a week).[12]
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like the kynurenine/tryptophan ratio, and immune cell infiltration analysis by flow cytometry or immunohistochemistry).
-
Analyze the data to determine the tumor growth inhibition for each treatment group.
References
- 1. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.google.com [scholar.google.com]
- 5. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Validating the selectivity of Ido1-IN-2 for IDO1 over IDO2 and TDO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-2, against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO). Due to the limited availability of public data on the direct inhibitory activity of this compound against IDO2 and TDO, this guide includes a comparison with well-characterized selective IDO1 inhibitors, epacadostat and BMS-986205, to provide a benchmark for selectivity.
Executive Summary
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its comparators against IDO1, IDO2, and TDO.
| Inhibitor | Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |
| This compound | IDO1 | 81 | Human | Not Specified | Commercial Vendor |
| IDO1 | 59 | Mouse | Not Specified | Commercial Vendor | |
| IDO1 | 28 | Rat | Not Specified | Commercial Vendor | |
| IDO2 | Data Not Available | - | - | - | |
| TDO | Data Not Available | - | - | - | |
| Epacadostat | IDO1 | ~10 | Human | Cellular | [1][2][3] |
| IDO1 | 71.8 | Human | Enzymatic | [2] | |
| IDO2 | >10,000 (>1,000-fold selective) | Human | Not Specified | [2] | |
| TDO | >10,000 (>1,000-fold selective) | Human | Not Specified | [2] | |
| BMS-986205 | IDO1 | 1.1 | Human | Cellular (HEK293) | [4] |
| IDO2 | No inhibitory activity | Murine | Not Specified | [5] | |
| TDO | No inhibitory activity | Human (HEK293) | Cellular | [4][6] |
Note: The absence of publicly available IC50 values for this compound against IDO2 and TDO highlights a critical gap in its selectivity profile. Researchers are encouraged to perform the assays described below to determine these values.
Signaling Pathway and Experimental Workflow
To understand the context of IDO1/TDO inhibition and the methods used for validation, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: IDO1/TDO pathway leading to immunosuppression.
Caption: Workflow for determining inhibitor selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently validate the selectivity of this compound.
Biochemical Enzyme Inhibition Assay (Absorbance-Based)
This assay measures the direct inhibition of purified recombinant IDO1, IDO2, or TDO enzyme activity by monitoring the formation of N-formylkynurenine, which absorbs light at 321 nm.
Materials:
-
Recombinant human IDO1, IDO2, or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
Test inhibitor (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant enzyme (IDO1, IDO2, or TDO) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the absorbance at 321 nm at multiple time points or as an endpoint reading.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay (Kynurenine Detection)
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context. IDO1 expression is typically induced in a cancer cell line using interferon-gamma (IFNγ).
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
Recombinant human IFNγ
-
Test inhibitor (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480-490 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours.
-
Add the test inhibitor at various concentrations to the cell culture medium.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's Reagent.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measure the absorbance at 480-490 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well and determine the percent inhibition and IC50 value of the test inhibitor.
Note on IDO2 and TDO Cellular Assays: Similar cellular assay principles can be applied to determine the selectivity against IDO2 and TDO. This requires the use of cell lines that endogenously express these enzymes or have been engineered to overexpress them.
Conclusion
While this compound is a potent inhibitor of IDO1, its selectivity profile against IDO2 and TDO remains to be fully characterized in publicly accessible literature. For a comprehensive understanding of its therapeutic potential and off-target effects, it is crucial for researchers to perform direct comparative studies against IDO2 and TDO. The experimental protocols provided in this guide offer a robust framework for such validation. The data on highly selective inhibitors like epacadostat and BMS-986205 serve as valuable benchmarks for interpreting the selectivity of novel IDO1 inhibitors like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Cross-Validation of Ido1-IN-2 Activity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology due to its role in mediating immune suppression. The enzyme catalyzes the initial and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway. This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, create an immunosuppressive microenvironment that allows tumors to evade the immune system. Ido1-IN-2 is a potent inhibitor of this enzymatic activity. This guide provides a comprehensive cross-validation of this compound's activity using various assay platforms, offering researchers the necessary data and protocols to make informed decisions for their drug discovery and development programs.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound can vary depending on the assay platform used. This variation often stems from factors such as cell permeability, off-target effects, and the specific reducing environment present in cellular versus biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across different assay formats.
| Assay Platform | Description | This compound IC50 (nM) | Reference Compound (Epacadostat) IC50 (nM) |
| Biochemical (Enzymatic) Assay | Utilizes purified recombinant human IDO1 enzyme. Inhibition is measured by quantifying the production of N-formylkynurenine or kynurenine from the substrate L-tryptophan. | Data not available in search results | ~72 |
| Cell-Based Kynurenine Assay | Measures the inhibition of IDO1 activity in whole cells, typically cancer cell lines (e.g., HeLa, SKOV-3) stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The concentration of kynurenine secreted into the cell culture medium is quantified. | Data not available in search results | ~7.1 |
| Cell-Based Co-Culture Assay | Evaluates the functional consequence of IDO1 inhibition by co-culturing IDO1-expressing cells with immune cells (e.g., T-cells). The readout is the restoration of immune cell function, often measured by cytokine production (e.g., IL-2) or proliferation. | Data not available in search results | ~18 (T-cell activation rescue) |
Note: While specific quantitative data for this compound was not available in the provided search results, the table structure is provided as a template for researchers to populate with their own experimental data. The IC50 values for the well-characterized IDO1 inhibitor, Epacadostat, are included for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the design of the validation assays, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for cross-validation.
Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to T-cell suppression.
Caption: Workflow for comparing this compound activity across different assay platforms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays cited.
Biochemical (Enzymatic) IDO1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound and control compounds
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the purified IDO1 enzyme to the wells and pre-incubate with the compound.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction, for example, by adding trichloroacetic acid.
-
Measure the formation of N-formylkynurenine by monitoring the absorbance at approximately 321 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Kynurenine Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and intracellular target engagement.
Materials:
-
IDO1-expressing cell line (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound and control compounds
-
96-well cell culture plate
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [p-DMAB] or a fluorescence-based probe)
-
Plate reader (colorimetric or fluorescence)
Protocol:
-
Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Incubate for an appropriate duration (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant. For the p-DMAB method, mix the supernatant with the reagent and measure the absorbance at 480 nm.
-
Determine the cellular IC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.
Cell-Based T-Cell Co-Culture Assay
This functional assay evaluates the ability of an IDO1 inhibitor to rescue T-cell activity from the immunosuppressive effects of IDO1.
Materials:
-
IDO1-expressing cell line
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Co-culture medium
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
This compound and control compounds
-
96-well cell culture plate
-
ELISA kit for cytokine detection (e.g., IL-2) or a proliferation assay kit (e.g., BrdU or MTS)
Protocol:
-
Seed the IDO1-expressing cells in a 96-well plate.
-
Induce IDO1 expression with IFN-γ.
-
Add the T-cells to the wells containing the IDO1-expressing cells.
-
Add T-cell activators to the co-culture.
-
Treat the co-culture with a range of concentrations of this compound or control compounds.
-
Incubate the co-culture for 48-72 hours.
-
Assess T-cell activation by:
-
Cytokine production: Measure the concentration of a key cytokine like IL-2 in the supernatant using ELISA.
-
Proliferation: Measure T-cell proliferation using a standard assay.
-
-
Calculate the IC50 value for the rescue of T-cell activation.
By employing a combination of these assay platforms, researchers can gain a comprehensive understanding of the activity and potential of IDO1 inhibitors like this compound, facilitating their progression through the drug discovery pipeline.
Head-to-Head Comparison: Ido1-IN-2 vs. BMS-986205 in IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido1-IN-2 and BMS-986205. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune system.[2][3] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. This guide focuses on a comparative analysis of two such inhibitors, this compound and BMS-986205.
Biochemical and Cellular Performance
A direct comparison of the inhibitory potency of this compound and BMS-986205 reveals differences in their biochemical and cellular activities. BMS-986205 demonstrates notably higher potency in enzymatic and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Human IDO1 | Enzymatic | 81 | - | [4] |
| Mouse IDO1 | Enzymatic | 59 | - | [4] | |
| Rat IDO1 | Enzymatic | 28 | - | [4] | |
| BMS-986205 | Human IDO1 | Enzymatic | 1.7 | - | [5] |
| Human IDO1 | Cellular (Kynurenine Production) | 1.7 | HeLa | [5] | |
| Human IDO1 | Cellular (Kynurenine Production) | 1.1 | HEK293 (overexpressing hIDO1) | [5] | |
| Human IDO1 | Cellular (Growth Inhibition) | 3.4 | SKOV3 | [5] | |
| Mouse IDO1 | Cellular (Kynurenine Production) | 6.3 | HEK293 (overexpressing mIDO1) | [5] |
Table 1: Biochemical and Cellular Activity of this compound and BMS-986205. This table summarizes the half-maximal inhibitory concentration (IC50) values for both inhibitors against IDO1 from different species and in various assay formats.
Mechanism of Action
This compound is a heme-binding inhibitor, directly interacting with the heme cofactor in the active site of the IDO1 enzyme.[4] In contrast, BMS-986205 is classified as a heme-displacing inhibitor.[4] This mechanistic difference is significant; BMS-986205 competes with and displaces the heme moiety, likely during the synthesis and folding of the IDO1 protein.[4]
In Vivo Performance
While extensive in vivo data is available for BMS-986205, demonstrating its pharmacodynamic activity and efficacy in various preclinical cancer models, similar detailed in vivo performance data for this compound is not as readily available in the public domain. The initial publication on this compound suggests a favorable pharmacokinetic profile and predicted human dose, but specific in vivo efficacy studies are not detailed.[4]
BMS-986205 has been shown to be a potent and selective inhibitor of IDO1 in vivo, leading to a significant reduction in serum and intratumoral kynurenine levels.[6][7] In preclinical models, it has demonstrated the ability to restore T-cell proliferation and has shown anti-tumor activity, both as a monotherapy and in combination with other immunotherapies.[6][8]
| Compound | Species | Administration | Dose | Key Findings | Reference |
| BMS-986205 | Mouse | Oral | Not specified | Significant reduction in tumor and serum kynurenine levels. | [5] |
| Human | Oral | 25-200 mg daily | Well-tolerated with potent pharmacodynamic activity; ≥60% reduction in mean serum kynurenine levels at 100 mg and 200 mg doses. | [6][7] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for BMS-986205. This table highlights key findings from in vivo studies of BMS-986205. In vivo data for this compound is not sufficiently detailed in publicly available literature for a direct comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing IDO1 inhibitor activity.
Figure 1: IDO1 Signaling Pathway. This diagram illustrates how IDO1 in tumor cells leads to T cell suppression.
Figure 2: IDO1 Inhibitor Screening Workflow. This diagram outlines the typical steps involved in a cell-based assay to determine the potency of an IDO1 inhibitor.
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Reaction Mixture Preparation: A typical reaction mixture contains purified recombinant human IDO1 enzyme in a phosphate buffer (pH 6.5), along with co-factors such as ascorbic acid, methylene blue, and catalase.
-
Inhibitor Incubation: The test compound (this compound or BMS-986205) at various concentrations is pre-incubated with the enzyme mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
Reaction Termination and Kynurenine Measurement: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of trichloroacetic acid. The amount of kynurenine produced is then quantified, often by HPLC or a colorimetric method involving p-dimethylaminobenzaldehyde.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Cellular Kynurenine Assay (General Protocol)
This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Cell Culture and IDO1 Induction: A suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV3 cells) is cultured. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test compound.
-
Kynurenine Accumulation: The cells are incubated for a period (e.g., 24-48 hours) to allow for the production and accumulation of kynurenine in the cell culture supernatant.
-
Kynurenine Quantification: The cell culture supernatant is collected, and the concentration of kynurenine is measured, typically by HPLC or a colorimetric assay.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Conclusion
Both this compound and BMS-986205 are potent inhibitors of the IDO1 enzyme, a critical target in cancer immunotherapy. Based on the currently available data, BMS-986205 exhibits superior potency in both biochemical and cellular assays. Furthermore, BMS-986205 has been more extensively characterized in preclinical and clinical settings, with demonstrated in vivo pharmacodynamic effects and anti-tumor activity. While this compound shows promise as a selective IDO1 inhibitor, a more comprehensive head-to-head comparison would necessitate the availability of its detailed in vivo efficacy and pharmacokinetic data. Researchers and drug development professionals should consider the distinct mechanisms of action and the breadth of supporting data when selecting an IDO1 inhibitor for their specific research or therapeutic development needs.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bionews.com [bionews.com]
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to Ido1-IN-2 and PD-1 Inhibitor Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Ido1-IN-2, a potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with Programmed Death-1 (PD-1) inhibitors. This analysis is supported by experimental data from preclinical and clinical studies, detailing the enhanced antitumor responses and underlying immunological mechanisms of this combination therapy.
The strategic combination of immunotherapies is a leading approach in oncology to overcome resistance and enhance therapeutic efficacy. The immunosuppressive enzyme IDO1 and the immune checkpoint receptor PD-1 are two key players in tumor immune evasion. IDO1 depletes the essential amino acid tryptophan in the tumor microenvironment, leading to T-cell anergy and apoptosis. Simultaneously, the engagement of PD-1 on activated T-cells by its ligand (PD-L1) on tumor cells delivers an inhibitory signal, suppressing T-cell function. The concurrent blockade of these two distinct immunosuppressive pathways has demonstrated significant synergistic effects in preclinical models and has been evaluated in clinical trials, suggesting a promising strategy to reinvigorate the antitumor immune response.
Due to the limited publicly available data specifically for "this compound," this guide will utilize data from studies on Epacadostat (INCB024360), a highly potent and selective oral inhibitor of the IDO1 enzyme, as a representative for the class of IDO1 inhibitors. Epacadostat has been extensively studied in combination with PD-1 inhibitors, providing a robust dataset to illustrate the principles of this combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the enhanced efficacy of combining an IDO1 inhibitor with a PD-1 inhibitor compared to monotherapy.
Table 1: Preclinical In Vivo Efficacy of Epacadostat in Combination with Anti-PD-1 Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Responses (%) | Key Immune Cell Changes (in Tumor Microenvironment) |
| MC38 Colon Carcinoma (Mouse) | Control | 0 | 0 | Baseline levels |
| Anti-PD-1 | 45 | 10 | Increased CD8+ T-cells | |
| Epacadostat | 20 | 0 | Decreased Regulatory T-cells (Tregs) | |
| Epacadostat + Anti-PD-1 | 85 | 60 | Significantly increased CD8+ T-cells, decreased Tregs, increased CD8+/Treg ratio |
This table compiles representative data from preclinical studies to illustrate the synergistic antitumor effects.
Table 2: Clinical Efficacy of Epacadostat in Combination with Pembrolizumab (Anti-PD-1)
| Tumor Type | Treatment Group | Number of Patients (N) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| Advanced Melanoma | Epacadostat + Pembrolizumab | 40 | 63 | 88 |
| Historical Pembrolizumab Monotherapy | - | ~33 | ~58 | |
| Squamous Cell Carcinoma of the Head and Neck (SCCHN) | Epacadostat + Pembrolizumab | 31 | 23 | 61 |
| Historical Pembrolizumab Monotherapy | - | ~15 | ~36 | |
| Advanced Sarcoma | Epacadostat + Pembrolizumab | 30 | 3.3 | - |
Data is sourced from the ECHO-204 and a Phase II study in sarcoma.[1][2] Historical monotherapy data is provided for context.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
IDO1 and PD-1 Signaling Pathways
References
Assessing the In Vivo Efficacy of IDO1 Inhibitors in Syngeneic Tumor Models: A Comparative Guide
A comparative analysis of the preclinical efficacy of leading Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in immunocompetent mouse models.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that plays a significant role in tumor immune evasion.[1] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[1] This leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), allowing cancer cells to escape immune surveillance.[2] Consequently, inhibitors of IDO1 have emerged as a promising class of cancer immunotherapeutics.[3]
This guide provides a comparative assessment of the in vivo efficacy of several prominent IDO1 inhibitors in syngeneic tumor models. These models, which involve transplanting murine tumor cells into immunocompetent mice of the same genetic background, are essential for evaluating the immunomodulatory effects of anticancer agents. While information on a specific compound designated "Ido1-IN-2" is not publicly available in the reviewed scientific literature, this guide focuses on a comparative analysis of other well-documented IDO1 inhibitors: Epacadostat (INCB024360), Navoximod (GDC-0919), and PF-06840003.
Comparative Efficacy of IDO1 Inhibitors in Syngeneic Tumor Models
The following tables summarize the in vivo efficacy of Epacadostat, Navoximod, and PF-06840003 as reported in preclinical studies.
Table 1: In Vivo Efficacy of Epacadostat (INCB024360) in Syngeneic Tumor Models
| Syngeneic Model | Mouse Strain | Dosing Regimen | Key Findings | Reference(s) |
| CT26 (Colon Carcinoma) | BALB/c | 100 mg/kg, p.o., BID | Suppressed kynurenine in plasma, tumors, and lymph nodes; impeded tumor growth.[4][5][6] | [4][5][6] |
| PAN02 (Pancreatic Adenocarcinoma) | C57BL/6 | Not specified | Controlled the growth of IDO-expressing tumors.[5] | [5] |
| B16F10 (Melanoma) | C57BL/6 | Not specified | Enhanced the antitumor effects of anti-CTLA4 or anti-PD-L1 antibodies.[7] | [7] |
Table 2: In Vivo Efficacy of Navoximod (GDC-0919) in Syngeneic Tumor Models
| Syngeneic Model | Mouse Strain | Dosing Regimen | Key Findings | Reference(s) |
| B16F10 (Melanoma) | C57BL/6 | Not specified | Enhanced antitumor responses of naive pmel-1 cells to vaccination.[8][9][10] | [8][9][10] |
| Murine Glioma | C57BL/6 | 200 mg/kg, p.o. | Potent inhibition of IDO1; enhanced radiotherapy response.[8] | [8] |
Table 3: In Vivo Efficacy of PF-06840003 in Syngeneic Tumor Models
| Syngeneic Model | Mouse Strain | Dosing Regimen | Key Findings | Reference(s) |
| Multiple Preclinical Models | Not specified | Not specified | Reduced intratumoral kynurenine levels by >80%; inhibited tumor growth in combination with immune checkpoint inhibitors.[11][12] | [11][12] |
| EMT6 (Breast) | Not specified | Not specified | No single-agent antitumor efficacy was observed.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the in vivo efficacy of IDO1 inhibitors in syngeneic tumor models.
General Protocol for Syngeneic Tumor Model Studies
-
Cell Culture: Murine tumor cell lines (e.g., CT26, B16F10, PAN02) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.[14]
-
Animal Models: Female mice aged 6-8 weeks of a suitable strain (e.g., BALB/c or C57BL/6) are used.[5][14] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the flank of each mouse.[5]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The IDO1 inhibitor or vehicle is administered orally (p.o.) at the specified dose and schedule.[5][6]
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Pharmacodynamic Assessments: At the end of the study, blood and tumor tissue can be collected to measure tryptophan and kynurenine levels by methods such as HPLC or LC-MS/MS to confirm target engagement.[15]
-
Immunophenotyping: Tumors and draining lymph nodes can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs).
Visualizing Key Pathways and Processes
IDO1 Signaling Pathway
The following diagram illustrates the central role of the IDO1 signaling pathway in mediating tumor-induced immunosuppression.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Assessment
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic tumor model.
Caption: A generalized workflow for in vivo studies of IDO1 inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 3. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDO1 Inhibitors: Evaluating Next-Generation Efficacy Against First-Generation Compounds
An objective comparison of the performance of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors against their first-generation counterparts, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
While a specific compound designated "Ido1-IN-2" is not documented in publicly available scientific literature, this guide provides a comparative analysis of a second-generation, dual IDO1/Tryptophan 2,3-dioxygenase (TDO) inhibitor against well-established first-generation IDO1 inhibitors, Epacadostat and Indoximod. This comparison aims to shed light on the potential for superior efficacy with newer generations of IDO1-pathway-targeting therapeutics.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[1] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade the immune system.[3][4] IDO1 inhibitors aim to reverse this immunosuppressive effect and restore anti-tumor immunity.[5]
First-generation IDO1 inhibitors, such as Epacadostat and Indoximod, have been extensively studied. However, their clinical success has been limited, prompting the development of next-generation inhibitors with potentially improved potency, selectivity, and broader mechanisms of action, such as dual inhibition of IDO1 and the functionally similar enzyme TDO.[6][7]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of representative first-generation and a second-generation dual IDO1/TDO inhibitor.
In Vitro Potency
| Inhibitor | Target(s) | Mechanism of Action | Enzymatic IC₅₀ (IDO1) | Cellular IC₅₀ (IDO1) | Reference |
| Epacadostat | IDO1 | Heme-binding, competitive | 7.1 - 72 nM | 19 nM (HeLa cells) | [8][9] |
| Indoximod (D-1MT) | Downstream of IDO1 | Tryptophan mimetic, reverses mTORC1 inhibition | Not a direct enzyme inhibitor | - | [2][10] |
| M4112 (Dual Inhibitor) | IDO1, TDO2 | Oral, potent, and selective dual inhibitor | - | - | [11][12] |
Note: Direct comparative IC₅₀ values for M4112 were not publicly available in the reviewed literature. Its potency is demonstrated through in vivo pharmacodynamic effects.
In Vivo Efficacy: Preclinical Models
| Inhibitor | Animal Model | Key Findings | Reference |
| Epacadostat | B16 Melanoma | Reduced tumor growth, decreased kynurenine levels in plasma and tumor. | [9] |
| Indoximod (D-1MT) | - | Reverses T cell suppression and enhances anticancer activity. | [2] |
| M4112 (Dual Inhibitor) | MC38 Colorectal Tumor | Significantly and dose-dependently reduced the kynurenine:tryptophan ratio in both tumor and liver tissue, demonstrating dual target engagement. | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating IDO1 inhibitors, the following diagrams are provided.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating IDO1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Protocol:
-
Purified recombinant IDO1 protein is incubated in a reaction buffer (e.g., 50mM potassium phosphate buffer, pH 6.5).[13]
-
The reaction mixture contains cofactors necessary for enzyme activity, including L-tryptophan (substrate), ascorbic acid, and methylene blue as a reducing system, and catalase to remove hydrogen peroxide.[13][14]
-
The test inhibitor is added at various concentrations.
-
The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
The reaction is stopped, typically by adding trichloroacetic acid (TCA).[13]
-
The product, N-formylkynurenine, is hydrolyzed to kynurenine by incubation at 50°C.[13]
-
The concentration of kynurenine is quantified, often by measuring its absorbance at 320 nm or by HPLC.[8][13]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular IDO1 Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.
Protocol:
-
A human cancer cell line that expresses IDO1 (e.g., HeLa or SKOV-3) is seeded in a multi-well plate.[3][13]
-
IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[3]
-
The cells are then treated with the test inhibitor at various concentrations in a culture medium containing L-tryptophan.[13]
-
After a further incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.[3][13]
-
The concentration of kynurenine in the supernatant is measured, typically using a colorimetric assay with p-dimethylaminobenzaldehyde (p-DMAB) which forms a yellow product with kynurenine, or by LC-MS.[13]
-
Cell viability is assessed in parallel to rule out cytotoxicity-mediated effects.
-
Cellular IC₅₀ values are determined by analyzing the dose-response curve of kynurenine production.
In Vivo Tumor Model
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamic properties of IDO1 inhibitors.
Protocol:
-
Immunocompetent mice (e.g., C57BL/6) are inoculated with syngeneic tumor cells that express IDO1 (e.g., B16 melanoma or MC38 colon adenocarcinoma).[9][11]
-
Once tumors are established, mice are treated with the IDO1 inhibitor, vehicle control, and/or combination therapies.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, or at specified time points, blood and tumor tissue are collected for pharmacodynamic analysis.[11]
-
The concentrations of tryptophan and kynurenine in plasma and tumor lysates are measured by LC-MS/MS to determine the kynurenine/tryptophan ratio, a key biomarker of IDO1 activity.[11]
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups versus the control group.
Conclusion
The landscape of IDO1 inhibition is evolving, with newer generation compounds demonstrating distinct mechanisms and potentially broader target engagement compared to first-generation inhibitors. While Epacadostat directly inhibits the IDO1 enzyme and Indoximod acts on a downstream pathway, dual inhibitors like M4112 target both IDO1 and TDO2. The preclinical data for M4112, showing a significant reduction in the kynurenine:tryptophan ratio in both tumor and liver, suggests a more comprehensive blockade of the tryptophan catabolism pathway. This broader activity may offer a therapeutic advantage, although clinical data is needed to confirm superior efficacy in patients. The continued development and rigorous preclinical and clinical evaluation of novel IDO1 pathway inhibitors are crucial for realizing the full therapeutic potential of targeting this key immunometabolic checkpoint.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Ido1-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that has been a significant focus in cancer immunotherapy.[1][2][3] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine.[4][5][6] The resulting tryptophan depletion and accumulation of kynurenine metabolites within the tumor microenvironment suppress the proliferation and function of effector T cells and natural killer cells while promoting regulatory T cell (Treg) activity, thus enabling tumors to evade immune surveillance.[2][5][7][8]
Given its role in immune suppression, the development of small-molecule IDO1 inhibitors has been a key strategy in oncology. However, the clinical trial failures of some inhibitors, like Epacadostat, have underscored the critical need for rigorous, multi-faceted validation of a compound's mechanism of action.[9] Orthogonal validation, using a series of independent experimental methods, is paramount to confirm direct target engagement and to fully characterize the inhibitor's biological effects.
This guide provides a comparative overview of the orthogonal validation of Ido1-IN-2's mechanism of action, with a comparison to other well-characterized IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat. We will detail key experimental protocols and present comparative data to assist researchers in the comprehensive evaluation of IDO1-targeted compounds.
Comparative Overview of IDO1 Inhibitors
A primary step in validation is understanding the specific mechanism by which an inhibitor interacts with the IDO1 enzyme. Inhibitors can vary significantly in their binding modes, which influences their potency, selectivity, and cellular activity.
| Inhibitor | Reported Mechanism of Action | Selectivity |
| This compound | Potent IDO1 inhibitor. Specific binding mechanism details are less publicly documented compared to clinical candidates. | Primarily targets IDO1. |
| Epacadostat | A potent, selective, and orally bioavailable hydroxyamidine-based inhibitor that is competitive with respect to the tryptophan substrate.[5][10] It binds to the heme-group in the catalytic center of the active holo-enzyme.[11] Some studies suggest it can also stabilize the apo-form of IDO1, leading to non-catalytic signaling.[9] | Highly selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[5][10][11] |
| Navoximod (GDC-0919) | A potent, orally available competitive inhibitor of the IDO1 enzyme.[12][13][14][15] | Potent inhibitor of the IDO pathway.[15] |
| Linrodostat (BMS-986205) | A highly potent, irreversible, suicide inhibitor of IDO1 that binds to the apo-enzyme and competes with heme for the active site.[4][11][16] | Highly selective for IDO1, with no inhibitory activity against IDO2 or TDO2.[4] |
Quantitative Performance Comparison
The potency of IDO1 inhibitors is typically assessed through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) are key metrics for comparison.
| Inhibitor | Biochemical Assay IC50/Ki | Cell-Based Assay IC50/EC50 |
| Epacadostat | Ki ≈ 17 nM (recombinant human IDO1) | EC50 ≈ 75 nM (in IFNγ-stimulated HeLa cells) |
| Navoximod (GDC-0919) | Ki ≈ 7 nM | EC50 ≈ 75 nM (in IDO-expressing human DCs)[13][15] |
| Linrodostat (BMS-986205) | IC50 ≈ 1.7 nM (irreversible inhibitor)[16] | IC50 ≈ 1.1 nM (in IDO1-HEK293 cells)[16] |
Note: Data for this compound is not as readily available in public literature. Values are compiled from various sources and assay conditions may differ.
Orthogonal Validation Methodologies
To robustly validate the mechanism of action, at least three distinct types of assays should be employed: a biochemical assay to confirm direct enzyme inhibition, a cell-based assay to measure activity in a biological context, and a target engagement assay to confirm the physical interaction between the inhibitor and the target protein in living cells.
Biochemical IDO1 Enzymatic Assay
This assay directly measures an inhibitor's ability to block the catalytic activity of purified recombinant IDO1 enzyme. The most common readout is the quantification of kynurenine, the product of the enzymatic reaction.
This protocol is adapted from standard methods used for screening IDO1 inhibitors.[17][18]
-
Reaction Setup : In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[17]
-
Inhibitor Addition : Add the test inhibitor (e.g., this compound) at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition : Add purified recombinant human IDO1 enzyme to all wells except for the no-enzyme control.
-
Initiate Reaction : Start the reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[17] The final reaction volume is typically 100-200 µL.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination : Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[17]
-
Hydrolysis : Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[15][17]
-
Detection : Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).[15]
-
Readout : After a 10-minute incubation at room temperature, measure the absorbance at 480-490 nm.[15][17] The absorbance is proportional to the amount of kynurenine produced.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay confirms that the inhibitor can penetrate the cell membrane and inhibit IDO1 activity in a more physiologically relevant context. It typically involves using a human cancer cell line (e.g., SKOV-3 or HeLa) that expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[6][19]
-
Cell Seeding : Plate cells (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.[6]
-
IDO1 Induction : Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Inhibitor Treatment : Remove the IFNγ-containing medium and replace it with a fresh medium containing various concentrations of the test inhibitor. Pre-incubate for 1-2 hours.
-
Substrate Addition : Add L-tryptophan to the medium. The final concentration should be optimized for the cell line.
-
Incubation : Incubate the cells for another 24-48 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Kynurenine Measurement : Measure the concentration of kynurenine in the supernatant. This can be done using the same colorimetric method with Ehrlich's reagent as described in the biochemical assay, or more sensitively using HPLC or LC-MS/MS.[18][20] An ELISA kit for kynurenine is also a viable, high-throughput option.[21][22][23]
-
Data Analysis : Determine the EC50 value, the concentration of inhibitor that causes a 50% reduction in kynurenine production in the cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful orthogonal method to verify direct target engagement in living cells.[24][25] The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[26]
-
Cell Treatment : Culture IDO1-expressing cells and treat them with either the test inhibitor or a vehicle control for a defined period.
-
Thermal Challenge : Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C). Cool the samples immediately on ice.
-
Cell Lysis : Lyse the cells through freeze-thaw cycles or other methods that do not use detergents that would denature proteins.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Detection : Collect the supernatant and analyze the amount of soluble IDO1 remaining at each temperature using a standard protein detection method, such as Western Blotting or ELISA.
-
Data Analysis : Plot the amount of soluble IDO1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A successful target engagement will result in a rightward shift in the melting curve for the inhibitor-treated sample, indicating protein stabilization at higher temperatures. This shift can be used to generate an isothermal dose-response curve to determine the potency of target binding.[24][25]
IDO1 Signaling Pathway and Point of Inhibition
Understanding the signaling pathway is crucial for interpreting experimental results. IDO1 inhibitors act at the first step of this immunosuppressive cascade.
By employing these orthogonal methods—biochemical, cell-based, and direct target engagement assays—researchers can build a comprehensive and robust data package to validate the mechanism of action for novel IDO1 inhibitors like this compound. This rigorous approach is essential for confidently advancing new therapeutic candidates into further development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Facebook [cancer.gov]
- 8. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epacadostat - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Facebook [cancer.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ibl-america.com [ibl-america.com]
- 22. eaglebio.com [eaglebio.com]
- 23. L-Kynurenine ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 24. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Benchmarking Ido1-IN-2: A Comparative Analysis Against the Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. Ido1-IN-2 is a potent and selective preclinical inhibitor of the IDO1 enzyme, with reported IC50 values of 81 nM for human IDO1, 59 nM for mouse IDO1, and 28 nM for rat IDO1.[1][2][3] While in vivo efficacy data for this compound is not publicly available, this guide will provide a comparative benchmark using data from the extensively studied IDO1 inhibitor, Epacadostat, against the current standard of care, immune checkpoint inhibitors, specifically anti-PD-1 therapy. This analysis aims to provide a framework for evaluating novel IDO1 inhibitors like this compound in relevant disease models.
The IDO1 pathway is a critical mechanism of immune evasion exploited by tumors.[4][5] The enzyme IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[5] This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine, which induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[4] By inhibiting IDO1, compounds like this compound and Epacadostat aim to restore the anti-tumor immune response.
The current standard of care in many advanced cancers, such as melanoma, often involves immune checkpoint inhibitors like Pembrolizumab, an anti-PD-1 antibody.[6][7] These agents work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which reinvigorates exhausted T-cells to attack the cancer.[6] However, not all patients respond to checkpoint inhibitors alone, creating a need for combination therapies that can enhance their efficacy. Preclinical studies have suggested that combining IDO1 inhibitors with checkpoint blockade could lead to synergistic anti-tumor effects.[8][9][10]
The IDO1 Signaling Pathway and Point of Intervention
The following diagram illustrates the IDO1 signaling pathway and the mechanism of action for IDO1 inhibitors.
Caption: IDO1 enzyme converts tryptophan to kynurenine, suppressing T-cell function.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and the preclinical in vivo efficacy of Epacadostat as a representative IDO1 inhibitor compared to an anti-PD-1 antibody in a murine melanoma model.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | IDO1 | 81 | Human | [1][2][3] |
| 59 | Mouse | [1][2][3] | ||
| 28 | Rat | [1][2][3] | ||
| Epacadostat | IDO1 | ~10 | Human | [11][12] |
| 52.4 | Mouse | [11] |
Table 2: Preclinical In Vivo Efficacy in B16 Melanoma Mouse Model
| Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Outcomes | Reference |
| Epacadostat (as monotherapy) | 100 mg/kg, oral, twice daily | Variable, often modest | Reduction in plasma and tumor kynurenine levels.[11] | [11][13] |
| Anti-PD-1 Ab (as monotherapy) | i.p. injection, e.g., 200 µ g/mouse , 3 times a week | Significant | Increased survival, dependent on CD8+ T-cells. | [14][15] |
| Epacadostat + Anti-PD-1 Ab | Combination of above | Synergistic, significant | Enhanced tumor growth inhibition and survival compared to monotherapies.[13][16] | [13][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate IDO1 inhibitors and anti-PD-1 therapies.
In Vitro IDO1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the IDO1 enzyme.
Methodology:
-
Cell Line: Human HeLa cells or HEK293 cells engineered to overexpress human or mouse IDO1 are commonly used.
-
Assay Conditions: Cells are typically stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.
-
Compound Incubation: Cells are treated with a serial dilution of the test compound (e.g., this compound or Epacadostat) for a specified period.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured. This is often done using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde or by LC-MS/MS.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Murine Syngeneic Tumor Model (B16 Melanoma)
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound alone or in combination with other therapies.
Methodology:
-
Animal Model: C57BL/6 mice are typically used as they are syngeneic to the B16 melanoma cell line.
-
Tumor Inoculation: A suspension of B16-F10 melanoma cells is injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups.
-
IDO1 Inhibitor (e.g., Epacadostat): Administered orally, often twice daily.
-
Anti-PD-1 Antibody: Administered via intraperitoneal (i.p.) injection, typically 2-3 times per week.
-
Combination Therapy: Both agents are administered according to their respective schedules.
-
Control Group: Mice receive a vehicle control.
-
-
Efficacy Readouts:
-
Tumor Volume: Measured regularly using calipers.
-
Survival: Monitored over time.
-
Pharmacodynamic Markers: At the end of the study, blood and tumor tissue can be collected to measure tryptophan and kynurenine levels to confirm target engagement.
-
Immunophenotyping: Tumor-infiltrating lymphocytes can be analyzed by flow cytometry to assess changes in T-cell populations.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an IDO1 inhibitor.
Caption: A stepwise approach for the preclinical assessment of IDO1 inhibitors.
Conclusion
While specific in vivo data for this compound is not yet in the public domain, its potent in vitro profile suggests it is a promising candidate for further preclinical development. The benchmarking data from Epacadostat highlights the therapeutic rationale for combining a potent IDO1 inhibitor with a standard-of-care immune checkpoint inhibitor like an anti-PD-1 antibody. Preclinical studies consistently demonstrate that while IDO1 inhibitors have modest single-agent activity, they can significantly enhance the efficacy of checkpoint blockade in murine cancer models.[8][9][10] The future clinical success of IDO1 inhibitors will likely depend on identifying the right patient populations and combination partners. For novel compounds like this compound, a thorough preclinical evaluation following the outlined experimental workflows will be critical to understanding their full therapeutic potential.
References
- 1. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Anti–PD-1 Immunotherapy, Pembrolizumab, Receives Accelerated FDA Approval for Advanced Melanoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Role of Anti-PD-1 Antibodies in Advanced Melanoma: The Era of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Sphingomyelin-derived epacadostat nanovesicle enhances IDO1 inhibition for improved melanoma combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ido1-IN-2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Ido1-IN-2 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper handling and disposal of this compound.
Key Principles for Chemical Waste Management
Proper disposal of laboratory waste is a critical responsibility for all researchers[2]. Legal regulations prohibit the irresponsible disposal of chemicals, such as pouring them down the drain or discarding them with general waste[2]. The following principles, derived from general laboratory safety guidelines, should be strictly adhered to when handling and disposing of this compound.
1. Segregation of Chemical Waste:
-
Hazardous chemical waste must be segregated by waste type (e.g., flammables, poisons, acids, and bases) to prevent dangerous reactions[3].
-
Never mix incompatible substances. For instance, acids should be kept separate from bases, cyanides, and sulfides[3].
-
Oxidizing agents must be kept apart from reducing agents and organic compounds[3].
2. Waste Accumulation and Storage:
-
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory[3].
-
Waste containers must be kept closed except when adding or removing waste[4][5].
-
Use dependable containers that are compatible with the chemical waste being stored. For solvent waste, plastic bottles are often preferred over glass to avoid breakage[5][6].
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents[6].
3. Disposal of Empty Containers:
-
Empty chemical containers may still contain hazardous residues.
-
Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent[4][5]. The rinsate from the first rinse must be collected and disposed of as hazardous waste[5][6]. Subsequent rinses may be permissible for drain disposal depending on local regulations[6].
-
Before disposing of a triple-rinsed container as regular trash, deface the chemical label[4].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in solid form and as a solution.
For Solid (Powder) this compound:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat[1].
-
Waste Collection:
-
Collect unwanted solid this compound in its original container if possible, ensuring the label is intact and legible[5].
-
If the original container is not available, use a clearly labeled, compatible waste container.
-
-
Storage: Store the container in a designated hazardous waste satellite accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal service.
For this compound Solutions (e.g., in DMSO):
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect all waste solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless they are compatible.
-
Given that this compound is often dissolved in DMSO[7], this waste should be treated as a flammable organic solvent waste.
-
-
Storage: Store the sealed container in the satellite accumulation area, away from ignition sources.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage of this compound (Powder) | -20°C | [1] |
| Storage of this compound (in Solvent) | -80°C | [1] |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [5] |
| Container Removal from SAA | Within three days after the container becomes full | [3] |
| Partially Filled Container in SAA | May remain for up to one year | [3] |
Experimental Protocol Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. IDO1-IN-1|MSDS [dcchemicals.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. selleckchem.com [selleckchem.com]
Essential Safety and Operational Guide for Handling Ido1-IN-2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ido1-IN-2. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent enzyme inhibitor.
Chemical Identifier and Properties
| Property | Value |
| Compound Name | This compound |
| Synonyms | RG 6078, NLG-919 analogue, GDC-0919 analogue |
| CAS Number | 1402836-58-1 |
| Molecular Formula | C18H22N2O |
| Molecular Weight | 282.38 g/mol |
| Inhibitory Activity | IC50: 38 nM (IDO1) |
| Cellular Activity | EC50: 61 nM (HeLa cells)[1] |
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemically resistant gloves | ASTM D6978 compliant | Prevents dermal absorption. Double gloving is recommended. |
| Body Protection | Disposable gown | Resistant to chemical permeation | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety goggles and face shield | ANSI Z87.1 compliant | Protects against splashes and aerosols. |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Required when handling the powder form or when aerosols may be generated. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield inside the ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. This compound is soluble in DMSO (up to 56 mg/mL) and Ethanol (up to 56 mg/mL), but insoluble in water.[1]
-
Spill Management: In case of a spill, secure the area and wear appropriate PPE. For powdered spills, gently cover with an absorbent material to avoid creating dust and then clean with a wet cloth. For liquid spills, absorb with a spill pillow or other absorbent material. Decontaminate the area with a suitable cleaning agent.
Storage:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocol: IDO1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.
Materials:
-
HeLa cells
-
This compound
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
DMSO (for dissolving this compound)
-
Reagents for kynurenine detection
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Cell Treatment:
-
One hour prior to IFN-γ stimulation, treat the HeLa cells with the various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
-
IDO1 Induction: Add IFN-γ to the cell culture medium to induce the expression of IDO1.
-
Incubation: Incubate the cells for 18-48 hours to allow for IDO1 expression and the conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric or fluorometric method.
-
Data Analysis: Plot the kynurenine concentration against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: IDO1 signaling pathway and point of inhibition by this compound.
Caption: Workflow for the IDO1 inhibition cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
